1,3-Propanediol-d6
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of Deuterated 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1,3-propanediol. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental methodologies, and relevant biological pathway and experimental workflow diagrams to facilitate the use of this isotopically labeled compound in scientific research.
Introduction to Deuterated 1,3-Propanediol
1,3-Propanediol is a viscous, colorless liquid commonly used as a building block in the synthesis of polymers and as a solvent.[1][2] Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in various scientific fields, particularly in drug discovery and development. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect. This property makes deuterated compounds like deuterated 1,3-propanediol useful for enhancing metabolic stability, improving pharmacokinetic profiles, and serving as internal standards in analytical studies.[3]
Physical Characteristics
The introduction of deuterium into the 1,3-propanediol molecule results in slight modifications of its physical properties. The following tables summarize the key physical characteristics of non-deuterated 1,3-propanediol and its deuterated forms, 1,3-propanediol-d6 and 1,3-propanediol-d8.
Table 1: General Physical Properties
| Property | 1,3-Propanediol | This compound | 1,3-Propanediol-d8 |
| Molecular Formula | C₃H₈O₂ | C₃H₂D₆O₂ | C₃D₈O₂ |
| Molecular Weight | 76.09 g/mol [4] | 82.13 g/mol [5] | 84.14 g/mol [6] |
| Appearance | Colorless liquid[1] | - | Colorless liquid[7] |
Table 2: Thermodynamic Properties
| Property | 1,3-Propanediol | This compound | 1,3-Propanediol-d8 |
| Melting Point | -27 °C[4] | -27 °C[3] | -27 °C[6] |
| Boiling Point | 214 °C (at 760 mmHg)[4] | 214 °C (lit.)[3] | 214 °C (lit.)[6] |
Table 3: Density and Viscosity
| Property | 1,3-Propanediol | This compound | 1,3-Propanediol-d8 |
| Density | 1.053 g/mL at 25 °C[4] | 1.107 g/mL at 25 °C[3] | 1.162 g/mL at 25 °C[6] |
| Viscosity | Data not available for deuterated forms | Data not available for deuterated forms | Data not available for deuterated forms |
Experimental Protocols
Accurate determination of the physical characteristics of deuterated 1,3-propanediol is crucial for its application in research. The following sections detail the standard experimental methodologies for measuring melting point, boiling point, density, and viscosity.
Melting Point Determination (Capillary Method)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this involves freezing the sample first.
Methodology:
-
Sample Preparation: A small amount of the deuterated 1,3-propanediol is introduced into a capillary tube, which is then sealed at one end.[8]
-
Freezing: The capillary tube containing the sample is cooled, for instance, by immersing it in a cold bath (e.g., dry ice/acetone), until the sample solidifies.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.[9]
-
Heating and Observation: The apparatus is heated slowly and at a controlled rate.[10] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[11]
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[12]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid like mineral oil.[]
-
Heating and Observation: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[14] The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.
Methodology:
-
Apparatus: A pycnometer, which is a glass flask with a specific, accurately known volume, is used.[15]
-
Measurement of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.[16]
-
Measurement with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its total mass is measured. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.[17]
-
Measurement with the Sample: The pycnometer is emptied, dried, and then filled with the deuterated 1,3-propanediol sample at the same temperature. The total mass is measured again.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample (total mass minus the mass of the empty pycnometer) by the volume of the pycnometer.
Viscosity Determination (Rotational Viscometer Method)
Viscosity is a measure of a fluid's resistance to flow. Rotational viscometers are commonly used to measure the viscosity of liquids.
Methodology:
-
Apparatus: A rotational viscometer, which consists of a spindle that is rotated in the sample liquid, is used.[6]
-
Sample Preparation: The deuterated 1,3-propanediol sample is placed in a suitable container, and the viscometer spindle is immersed in the liquid to a specified depth.
-
Measurement: The spindle is rotated at a known speed. The torque required to rotate the spindle is measured by the instrument.[8]
-
Calculation: The viscosity of the liquid is determined from the measured torque, the rotational speed, and the geometry of the spindle. The instrument often provides a direct reading of the viscosity in units such as centipoise (cP) or Pascal-seconds (Pa·s).[9]
Applications in Research and Drug Development
Deuterated compounds play a crucial role in modern drug discovery and development. The unique properties of deuterated 1,3-propanediol make it a valuable tool in several key areas.
Metabolic Pathway of 1,3-Propanediol
In microorganisms, 1,3-propanediol can be biosynthesized from glycerol. This pathway involves two key enzymatic steps. Understanding this pathway is relevant for biotechnological production and for studying the metabolism of diols.
Biosynthetic pathway of 1,3-propanediol from glycerol.
Experimental Workflow for Pharmacokinetic Studies
Deuterated compounds are frequently used in pharmacokinetic (PK) studies to differentiate the administered drug from its endogenous or co-administered non-deuterated counterpart. This allows for more accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles.
Workflow for a typical pharmacokinetic study using a deuterated compound.
Use as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, stable isotope-labeled compounds, such as deuterated 1,3-propanediol, are considered the "gold standard" for internal standards. They co-elute with the analyte of interest and exhibit similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Workflow for using deuterated 1,3-propanediol as an internal standard.
References
- 1. [PDF] Viscosity of deuterium oxide and water in the range 5 to 125 C | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viscometer - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. worldoftest.com [worldoftest.com]
- 8. Basic measurement methods of falling ball viscometer [en1.nbchao.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Debottlenecking the 1,3-propanediol pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ese.iitb.ac.in [ese.iitb.ac.in]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. ped.muni.cz [ped.muni.cz]
In-Depth Technical Guide to the Synthesis of 1,3-Propanediol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,3-Propanediol-d6, a deuterated analog of 1,3-propanediol. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the core synthetic strategy, experimental protocols, and relevant data.
Overview of Synthesis Strategy
The most direct and efficient method for the synthesis of this compound involves a two-step process commencing from a readily available starting material, diethyl malonate. The key steps are:
-
Deuteration of Diethyl Malonate: The acidic methylene protons of diethyl malonate are exchanged with deuterium atoms using a deuterium source under basic conditions. This results in the formation of diethyl malonate-d2.
-
Reduction of Deuterated Diethyl Malonate: The resulting diethyl malonate-d2 is then reduced using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to yield the final product, this compound.
This strategy is favored due to the high efficiency of both the H/D exchange and the reduction steps, allowing for the preparation of this compound with high isotopic purity.
Detailed Synthesis Pathways
The synthesis of this compound is primarily achieved through the reduction of a deuterated malonic acid derivative. The following pathway outlines the key transformations.
Pathway 1: From Diethyl Malonate
This pathway involves the initial deuteration of the active methylene group of diethyl malonate followed by reduction of the ester functionalities.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Synthesis of Diethyl Malonate-d2
Materials:
-
Diethyl malonate
-
Sodium metal
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous diethyl ether
Procedure:
-
A solution of sodium deuteroxide (NaOD) is prepared in situ by cautiously adding sodium metal (1.0 eq) to deuterium oxide (excess) under an inert atmosphere (e.g., Argon) at 0 °C.
-
Diethyl malonate (1.0 eq) is added dropwise to the freshly prepared NaOD solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours to ensure complete H/D exchange.
-
The reaction is monitored by ¹H NMR spectroscopy until the disappearance of the signal corresponding to the methylene protons of diethyl malonate.
-
The reaction mixture is then neutralized with a solution of DCl in D₂O.
-
The deuterated diethyl malonate is extracted with anhydrous diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl malonate-d2.
Synthesis of this compound from Diethyl Malonate-d2
Materials:
-
Diethyl malonate-d2
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
15% (w/v) solution of sodium hydroxide in D₂O
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum deuteride (2.0 eq) in anhydrous THF.
-
The suspension is cooled to 0 °C using an ice bath.
-
A solution of diethyl malonate-d2 (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to 0 °C and quenched by the slow, sequential dropwise addition of D₂O (x mL), followed by a 15% aqueous solution of NaOD in D₂O (x mL), and finally more D₂O (3x mL), where x is the mass of LiAlD₄ in grams.
-
The resulting white precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by fractional distillation under reduced pressure to afford the final product as a colorless liquid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Isotopic Purity (atom % D) |
| 1 | Diethyl malonate | Diethyl malonate-d2 | NaOD, D₂O | >95 | >98 |
| 2 | Diethyl malonate-d2 | This compound | LiAlD₄, THF | 80-90 | >98 |
Note: Yields and isotopic purity are dependent on the quality of reagents and adherence to the experimental protocol.
Logical Workflow of the Synthesis
The overall workflow for the synthesis of this compound can be visualized as a logical progression from starting materials to the final purified product.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment is worn at all times, given the hazardous nature of some of the reagents involved.
A Technical Guide to High-Purity 1,3-Propanediol-d6 for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, quality specifications, and key research applications of deuterated 1,3-Propanediol.
This technical guide provides a comprehensive overview of high-purity 1,3-Propanediol-d6, a deuterated analog of 1,3-propanediol, for researchers, scientists, and drug development professionals. This document details the available commercial suppliers, their product specifications, and provides illustrative experimental protocols for its application as an internal standard in analytical chemistry and as a tracer in metabolic research.
Introduction to this compound
This compound (CAS No. 284474-77-7) is a stable isotope-labeled form of 1,3-propanediol where all six hydrogen atoms on the propane backbone have been replaced with deuterium. This isotopic substitution results in a predictable mass shift, making it an invaluable tool in a variety of scientific disciplines. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, its stability and unique mass signature enable its use as a tracer in metabolic flux analysis and pharmacokinetic studies.
Commercial Suppliers and Product Specifications
A critical aspect for researchers is the availability and quality of high-purity this compound. Several chemical suppliers offer this compound with varying specifications. The following table summarizes the quantitative data from a selection of prominent commercial vendors to facilitate comparison.
| Supplier | Product Number (Example) | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | 489569 | ≥98 | 99% (CP) |
| MedChemExpress | HY-W017758S | Not Specified | 99.29%[1] |
| ChemScene | CS-0567664 | Not Specified | ≥98%[2] |
| LGC Standards | TRC-P760322 | Not Specified | Not Specified[3][4] |
| Pharmaffiliates | PA STI 075130 | Not Specified | Not Specified[5] |
| Selleck Chemicals | Not Specified | Not Specified | Not Specified[6] |
Note: Product specifications are subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.
Experimental Protocols
The utility of this compound is best demonstrated through its practical applications. The following sections provide detailed methodologies for its use as an internal standard and a metabolic tracer.
Quantitative NMR (qNMR) Spectroscopy Protocol using this compound as an Internal Standard
Quantitative NMR is a powerful technique for determining the purity of a substance or the concentration of a component in a mixture. The use of a deuterated internal standard like this compound is advantageous as it provides a signal that is distinct from the analyte signals in the ¹H NMR spectrum.
Objective: To determine the purity of a target analyte using this compound as an internal standard.
Materials:
-
Target analyte
-
High-purity this compound
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, D2O)
-
High-precision analytical balance
-
NMR spectrometer
-
NMR tubes
Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of high-purity this compound (e.g., 10 mg) and dissolve it in a precise volume of the chosen deuterated solvent (e.g., 1 mL) in a volumetric flask.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the target analyte (e.g., 20 mg) into a vial.
-
Add a precise volume of the internal standard stock solution to the vial containing the analyte.
-
Ensure complete dissolution of both the analyte and the internal standard. Vortex or sonicate if necessary.
-
Transfer a suitable volume of the final solution (typically 0.6-0.7 mL) to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectrometer is properly shimmed to obtain sharp and symmetrical peaks.
-
Use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons. A common starting point is a D1 of 5 times the longest T1 relaxation time of the signals of interest.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the this compound. For this compound, the two hydroxyl (-OH) protons can be used for integration.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the this compound signal
-
N_IS = Number of protons corresponding to the integrated this compound signal (typically 2 for the two -OH protons)
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of this compound (82.13 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the this compound
-
Purity_IS = Purity of the this compound internal standard
-
GC-MS Quantification Protocol using this compound as an Internal Standard
GC-MS is a widely used technique for separating and identifying volatile and semi-volatile compounds. The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, correcting for variations in sample preparation and instrument response.
Objective: To quantify the concentration of 1,3-propanediol in a sample matrix using this compound as an internal standard.
Materials:
-
Sample containing 1,3-propanediol
-
High-purity this compound
-
Solvent (e.g., methanol, dichloromethane)
-
GC-MS system with a suitable capillary column
-
Autosampler vials
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 1,3-propanediol of a known concentration in the chosen solvent.
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Create a series of calibration standards by adding a constant amount of the this compound internal standard stock solution to varying amounts of the 1,3-propanediol stock solution. This will create standards with different concentration ratios of analyte to internal standard.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.
-
Perform any necessary sample extraction or derivatization steps.
-
-
GC-MS Analysis:
-
Inject the calibration standards and the prepared sample into the GC-MS.
-
Develop a suitable GC method to achieve good separation of 1,3-propanediol from other matrix components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for both 1,3-propanediol and this compound.
-
For 1,3-propanediol (C3H8O2, MW: 76.09), characteristic ions could be m/z 45, 57, 76.
-
For this compound (C3H2D6O2, MW: 82.13), the corresponding ions would be shifted by +6 Da, e.g., m/z 51, 63, 82.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard.
-
For the unknown sample, determine the peak area ratio of the analyte to the internal standard.
-
Use the calibration curve to determine the concentration ratio in the sample.
-
Calculate the concentration of 1,3-propanediol in the original sample based on the known amount of internal standard added.
-
Visualizing Metabolic Pathways: Microbial Production of 1,3-Propanediol
This compound can be used as a tracer to study the metabolic pathways involved in the microbial production of 1,3-propanediol from glycerol. The following diagram, generated using the DOT language, illustrates this pathway and the fate of the deuterium labels.
Caption: Microbial conversion of glycerol to 1,3-propanediol.
Conclusion
High-purity this compound is a versatile and indispensable tool for researchers in analytical chemistry, drug development, and metabolomics. Its well-defined physical and chemical properties, coupled with the availability from various commercial suppliers, make it readily accessible for a wide range of applications. The detailed experimental protocols provided in this guide serve as a starting point for researchers to implement quantitative NMR and GC-MS methodologies, as well as to design metabolic tracing studies. As research continues to advance, the applications of deuterated internal standards and tracers like this compound will undoubtedly expand, further contributing to scientific discovery and innovation.
References
Navigating Isotopic Purity: A Technical Guide to 1,3-Propanediol-d6 in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of isotopic purity for 1,3-Propanediol-d6 in research, particularly in quantitative analysis and metabolic studies. Ensuring the quality of deuterated standards is paramount for generating accurate and reproducible data in drug development and other scientific endeavors.
The Imperative of High Isotopic Purity
This compound (propane-1,1,2,2,3,3-d6-1,3-diol) is a stable isotope-labeled analog of 1,3-propanediol, widely employed as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic research. The utility of this deuterated standard is intrinsically linked to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms.
High isotopic purity is crucial for several reasons:
-
Accuracy of Quantification: The presence of unlabeled 1,3-propanediol (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ).
-
Linearity of Calibration Curves: Interference from isotopic impurities can disrupt the linear relationship between the analyte concentration and the instrument response, leading to biased results.
-
Minimizing Cross-Talk: In mass spectrometry, signal from the deuterated internal standard should not interfere with the signal of the native analyte, and vice-versa. High isotopic enrichment minimizes this "cross-talk," ensuring distinct and reliable measurements.
For most research applications, a high level of isotopic enrichment is recommended. Commercially available this compound typically meets stringent purity specifications.
Quantitative Data on Isotopic Purity Requirements
The acceptable levels of isotopic and chemical purity for this compound are dictated by the sensitivity and specificity of the intended application. The following table summarizes the generally accepted and commercially available purity levels.
| Parameter | Recommended Level | Commercially Available Specification | Rationale |
| Isotopic Purity (Atom % D) | ≥ 98% | ≥ 98 atom % D | Minimizes interference from the unlabeled analyte, ensuring accurate quantification, especially at low concentrations. |
| Chemical Purity | > 99% | > 99% | Ensures that the measured response is attributable to the internal standard and not to chemical impurities. |
Experimental Protocols
Determination of Isotopic Purity of this compound
The isotopic purity of this compound is typically determined by the manufacturer and provided in the Certificate of Analysis. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
1. Isotopic Purity Determination by ¹H NMR Spectroscopy (Adapted Protocol)
This method relies on the integration of the residual proton signals in the deuterated positions relative to the signals of the non-deuterated positions.
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6) at a concentration of approximately 10-20 mg/mL in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery between pulses.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Carefully integrate the area of the residual proton signals corresponding to the C1, C2, and C3 positions of 1,3-propanediol.
-
Integrate the area of a known, non-deuterated impurity or a certified quantitative internal standard if available.
-
Calculate the atom % D by comparing the integral of the residual protons to the expected integral for a fully protonated standard, normalized to the concentration.
-
2. Isotopic Enrichment Determination by Mass Spectrometry (Adapted Protocol)
High-resolution mass spectrometry can distinguish between the different isotopologues of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent for direct infusion or LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.
-
Data Acquisition:
-
Acquire a full-scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Ensure sufficient resolution to separate the isotopic peaks.
-
-
Data Analysis:
-
Identify the molecular ion cluster for this compound.
-
Determine the relative abundance of the M+0, M+1, M+2, M+3, M+4, M+5, and M+6 peaks, corresponding to the d0 to d6 isotopologues.
-
The isotopic enrichment is calculated as the percentage of the M+6 peak area relative to the sum of the areas of all isotopologues in the cluster.
-
Quantitative Analysis of 1,3-Propanediol in Biological Samples using this compound as an Internal Standard
The following is an adapted protocol for the quantification of 1,3-propanediol in a biological matrix, such as plasma, using a deuterated internal standard. This method leverages derivatization to improve chromatographic retention and sensitivity.
-
Materials:
-
1,3-Propanediol analytical standard
-
This compound (internal standard, IS)
-
Dog plasma (or other relevant biological matrix)
-
Benzoyl chloride (derivatizing agent)
-
Pentane (extraction solvent)
-
Methanol
-
0.02% Acetic acid
-
-
Sample Preparation:
-
To 50 µL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 150 µL of buffer and 25 µL of benzoyl chloride.
-
Vortex mix and allow the derivatization reaction to proceed for 1 hour at room temperature.
-
Perform a liquid-liquid extraction by adding pentane. Vortex and centrifuge.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of isocratic elution.
-
Column: A suitable reversed-phase column (e.g., Halo C18).
-
Mobile Phase: Isocratic elution with a mixture of 0.02% acetic acid and methanol.
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the derivatized 1,3-propanediol and the derivatized this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 1,3-propanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in research.
Caption: Workflow for the quantitative analysis of 1,3-propanediol.
Caption: Analytical workflow for isotopic purity determination.
Caption: Simplified microbial metabolic pathway of glycerol to 1,3-propanediol.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the reliability and accuracy of research data. For scientists and professionals in drug development, a thorough understanding of the requirements for isotopic purity, the methods for its verification, and its application in validated analytical methods is essential. By adhering to stringent quality standards for deuterated internal standards, the scientific community can ensure the integrity of quantitative bioanalysis and the advancement of metabolic research.
Stability and Storage of Deuterated Propanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated propanediol, a crucial isotopically labeled compound used in various scientific and pharmaceutical applications. Understanding its stability profile is paramount for ensuring the integrity of experimental data and the quality of resulting products. This document outlines key stability considerations, potential degradation pathways, and detailed experimental protocols for assessing the stability of deuterated propanediol.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical and isotopic purity of deuterated propanediol. Based on information for analogous compounds and general guidelines for deuterated solvents, the following conditions are recommended:
-
Temperature: Store at room temperature (20°C to 25°C).[1] For long-term storage, refrigeration at 2°C to 8°C can further minimize the potential for degradation.
-
Light: Protect from light to prevent photolytic degradation.[1] Amber glass vials or storage in a dark environment is advised.
-
Moisture: Deuterated propanediol is hygroscopic and will readily absorb moisture from the atmosphere.[2] Store in tightly sealed containers in a dry environment, such as a desiccator, to prevent H/D exchange and potential hydrolysis.
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Stability Profile and Degradation Pathways
Deuterated propanediol is generally a stable molecule under recommended storage conditions. However, it can be susceptible to degradation under stress conditions such as high temperatures, extreme pH, oxidizing agents, and UV light. The primary degradation pathways are expected to be similar to those of its non-deuterated counterpart, propylene glycol, although the kinetic isotope effect may influence the rate of these reactions.
Thermal Degradation
At elevated temperatures, propanediol can undergo oxidation and pyrolysis. The thermal decomposition of propylene glycol is known to produce a variety of carbonyl compounds, including formaldehyde, acetaldehyde, and propionaldehyde. The initial step in the thermal degradation of 1,2-propanediol is often dehydration to form propylene oxide, which can then isomerize to propanal or acetone.
Oxidative Degradation
Oxidation of propanediol can be initiated by heat, light, or the presence of metal ions. This process can lead to the formation of various oxidation products, including hydroxyacetone, lactic acid, and eventually, cleavage of the carbon-carbon bond to form smaller aldehydes and carboxylic acids. Studies on deuterated lubricants have shown that deuteration can significantly improve oxidative stability.
Hydrolytic Degradation
While propanediol itself is not susceptible to hydrolysis, this section is relevant for assessing the stability of formulations containing deuterated propanediol. At extreme pH values (acidic or basic), other components in a formulation may degrade and potentially interact with the propanediol.
Photodegradation
Exposure to UV light can induce photolytic degradation, leading to the formation of free radicals and subsequent degradation products similar to those seen in thermal and oxidative degradation.
A logical workflow for assessing the stability of deuterated propanediol is presented below:
The potential degradation pathways of 1,2-propanediol are illustrated in the following diagram. Deuteration at specific positions may slow down these reactions due to the kinetic isotope effect.
Quantitative Stability Data (Representative)
| Condition | Stressor | Duration | Temperature (°C) | Expected % Degradation (Illustrative) | Primary Degradation Products (Anticipated) |
| Hydrolytic | 0.1 M HCl | 24 hours | 80 | < 5% | No significant degradation expected |
| 0.1 M NaOH | 24 hours | 80 | < 5% | No significant degradation expected | |
| Oxidative | 3% H₂O₂ | 24 hours | 25 | 5 - 15% | Hydroxyacetone, Lactic acid, Aldehydes |
| Photolytic | 1.2 million lux hours and 200 watt hours/m² | 7 days | 25 | 2 - 10% | Aldehydes, Carboxylic acids |
| Thermal | Dry Heat | 14 days | 105 | 10 - 25% | Propylene oxide, Propanal, Acetone |
Experimental Protocols
The following are detailed methodologies for conducting stability studies on deuterated propanediol.
Forced Degradation Study
Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical methods.
Methodology:
-
Sample Preparation: Prepare a stock solution of deuterated propanediol in a suitable solvent (e.g., acetonitrile or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Transfer the neat deuterated propanediol or a solution into a sealed vial and store in an oven at 105°C for 14 days.
-
Photolytic Degradation: Expose a solution of the deuterated propanediol to a light source capable of emitting a standardized output (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified duration, neutralize the acid and base hydrolyzed samples. Analyze all samples along with an unstressed control using a validated stability-indicating HPLC-MS method.
Stability-Indicating HPLC-MS Method
Objective: To separate and quantify deuterated propanediol and its degradation products.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of B, and gradually increase it to elute more hydrophobic compounds. The gradient should be optimized to achieve good separation between the parent compound and all degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
MS Detector: Electrospray ionization (ESI) in positive and/or negative ion mode. Full scan mode can be used to identify unknown degradation products, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for quantification.
NMR Spectroscopy for Isotopic Purity and H/D Exchange
Objective: To determine the isotopic purity of the deuterated propanediol and to assess the stability of the deuterium labels (H/D exchange).
Methodology:
-
Sample Preparation: Dissolve a known amount of the stressed and unstressed deuterated propanediol samples in a suitable deuterated NMR solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The presence and integration of residual proton signals at the deuterated positions will allow for the quantification of isotopic purity.
-
An increase in the intensity of these signals in the stressed samples compared to the control would indicate H/D exchange.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
This provides a direct observation of the deuterium signals and can be used to confirm the positions of deuteration and to quantify the isotopic enrichment at each site.
-
-
Quantitative NMR (qNMR):
-
For precise quantification of purity and degradation, a certified internal standard can be added to the NMR sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
-
Conclusion
Deuterated propanediol is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. However, it is susceptible to degradation under forced conditions of high temperature, oxidation, and light exposure. The primary degradation pathways are expected to involve oxidation and thermal decomposition, leading to the formation of smaller aldehydes and carboxylic acids. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of deuterated propanediol in their specific applications and formulations, ensuring the reliability and accuracy of their results. It is crucial to perform these stability studies to establish an appropriate shelf-life and to ensure the quality and integrity of the material throughout its lifecycle.
References
An In-Depth Technical Guide to 1,3-Propanediol and 1,3-Propanediol-d6 for Researchers, Scientists, and Drug Development Professionals
An essential resource detailing the core differences, applications, and experimental considerations of 1,3-Propanediol and its deuterated analog, 1,3-Propanediol-d6. This guide provides a comprehensive overview for professionals in research and development.
This technical guide delves into the fundamental characteristics that distinguish 1,3-Propanediol from its isotopically labeled counterpart, this compound. With a focus on the applications relevant to researchers, scientists, and drug development professionals, this document provides a comparative analysis of their physical and chemical properties, spectroscopic signatures, and metabolic behavior. Detailed experimental protocols are provided to facilitate the practical application of these compounds in a laboratory setting.
Core Chemical and Physical Properties
The primary distinction between 1,3-Propanediol and this compound lies in the substitution of six hydrogen atoms with deuterium atoms in the latter. This isotopic labeling results in a significant increase in molecular weight and subtle alterations in other physical properties, which are summarized in the table below. While many macroscopic properties such as boiling and melting points remain similar, the difference in mass is a critical feature exploited in various analytical techniques.
| Property | 1,3-Propanediol | This compound |
| Molecular Formula | C₃H₈O₂ | C₃H₂D₆O₂ |
| Molecular Weight | 76.09 g/mol | 82.13 g/mol |
| CAS Number | 504-63-2 | 284474-77-7 |
| Boiling Point | ~214 °C | ~214 °C |
| Melting Point | ~-27 °C | ~-27 °C |
| Density | ~1.053 g/mL at 25°C | ~1.107 g/mL at 25°C |
Spectroscopic Differentiation
The substitution of hydrogen with deuterium atoms induces noticeable changes in the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the molecule. These differences are fundamental for the identification and quantification of each compound, especially when used in combination.
Infrared (IR) Spectroscopy: The most significant difference in the IR spectra is the shift of C-H stretching vibrations to lower frequencies (longer wavelengths) for the C-D bonds in this compound. The C-H stretching bands in 1,3-Propanediol typically appear in the 2850-3000 cm⁻¹ region. In contrast, the C-D stretching vibrations in this compound are expected to appear at approximately 2100-2250 cm⁻¹, a region with less interference from other common organic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals corresponding to the protons on the carbon backbone of 1,3-Propanediol will be absent in the spectrum of this compound. The spectrum of 1,3-Propanediol typically shows a quintet for the central methylene protons and a triplet for the terminal methylene protons. The spectrum of this compound will only show a signal for the hydroxyl protons, which can be exchanged with deuterium if a deuterated solvent like D₂O is used. In ¹³C NMR, the carbon signals in this compound will show coupling to deuterium, resulting in multiplets, and may experience a slight upfield isotopic shift compared to the non-deuterated compound.
The Kinetic Isotope Effect
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium is substituted at that position. This effect is a powerful tool for elucidating reaction mechanisms. For enzymatic reactions involving 1,3-Propanediol, the presence of a primary KIE upon deuteration would indicate that a C-H bond is broken in the rate-limiting step of the metabolic process.
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool in various scientific disciplines, particularly in drug development and metabolic research.
Internal Standard for Quantitative Analysis
Due to its chemical similarity to 1,3-Propanediol and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It co-elutes with the non-deuterated analyte but is detected at a different mass-to-charge ratio (m/z), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Metabolic Tracer Studies
Deuterated compounds are widely used as tracers to investigate metabolic pathways.[1] By introducing this compound into a biological system, researchers can track its metabolic fate and identify its metabolites using mass spectrometry. The deuterium atoms act as a "heavy" label that allows for the differentiation of the administered compound and its metabolites from the endogenous, non-labeled molecules. This is crucial for understanding the pharmacokinetics and metabolism of drugs and other xenobiotics.
The metabolic pathway of 1,3-propanediol in microorganisms typically involves its conversion from glycerol.[2][3] In mammalian systems, its metabolic fate is less well-defined but can be investigated using deuterated tracers.
Experimental Protocols
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be beneficial. A common method involves the reduction of a suitable precursor, such as diethyl malonate-d₂, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
References
The Nexus of Nature and Novel Synthesis: An In-depth Technical Guide to 1,3-Propanediol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propanediol (1,3-PDO) is a versatile bifunctional organic molecule with significant applications in the synthesis of polymers, cosmetics, and pharmaceuticals. While traditionally produced through chemical synthesis, there is a growing interest in its natural occurrence and biotechnological production as a more sustainable alternative. This technical guide provides a comprehensive overview of the natural sources of 1,3-PDO and a detailed exploration of its production methodologies, with a focus on microbial fermentation. This document delves into the core metabolic pathways, presents quantitative production data, and offers detailed experimental protocols for key production and analytical techniques, aiming to equip researchers and professionals with the critical knowledge for advancing the synthesis and application of this platform chemical.
Natural Occurrence of 1,3-Propanediol
1,3-Propanediol is not a widely abundant compound in nature in its free form; however, it is a significant metabolic product of glycerol fermentation in a variety of microorganisms. These microbes are the primary natural sources of 1,3-PDO.
Microbial Sources:
Several genera of bacteria are known to naturally produce 1,3-propanediol, primarily under anaerobic or microaerobic conditions, using glycerol as a carbon source. Key microbial producers include:
-
Klebsiella : Species such as Klebsiella pneumoniae are among the most studied natural producers of 1,3-PDO. They can utilize glycerol as a sole carbon source for growth and product formation.
-
Clostridium : Notably, Clostridium butyricum and Clostridium pasteurianum are efficient producers of 1,3-PDO from glycerol. The first reported instance of 1,3-PDO production was from the fermentation of glycerol by Clostridium pasteurianum in 1881.
-
Citrobacter : Species like Citrobacter freundii are also capable of converting glycerol to 1,3-PDO.
-
Enterobacter : Enterobacter agglomerans has been identified as a natural producer of 1,3-PDO.
-
Lactobacillus : Certain species, including Lactobacillus reuteri and Lactobacillus diolivorans, can produce 1,3-PDO from glycerol, often requiring a co-substrate like glucose for growth.
Other Natural Sources:
Trace amounts of 1,3-propanediol have been reported in some plants and yeasts, although these are not considered significant sources for extraction. It has been identified in Arabidopsis thaliana, Solanum lycopersicum (tomato), and Vitis vinifera (grape), as well as in the yeast Saccharomyces cerevisiae as a metabolite.
Production of 1,3-Propanediol
The production of 1,3-propanediol is achieved through two primary routes: chemical synthesis and biotechnological production.
Chemical Synthesis
Chemical synthesis routes typically start from petroleum-derived feedstocks. The two main industrial processes are:
-
From Acrolein: This process involves the hydration of acrolein to 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol.
-
From Ethylene Oxide: In this method, ethylene oxide undergoes hydroformylation to produce 3-hydroxypropionaldehyde, followed by hydrogenation to form 1,3-propanediol.
While effective, these chemical methods often require harsh reaction conditions, expensive catalysts, and can generate toxic intermediates and byproducts, leading to environmental concerns.
Biotechnological Production
Biotechnological production, primarily through microbial fermentation, offers a more sustainable and environmentally friendly alternative to chemical synthesis. The main substrates for microbial production are glycerol and glucose.
Glycerol, a major byproduct of the biodiesel industry, is the most common and direct substrate for the microbial production of 1,3-PDO. The metabolic pathway involves a two-step enzymatic conversion:
-
Dehydration of Glycerol: Glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by the enzyme glycerol dehydratase. This enzyme can be coenzyme B12-dependent or independent, depending on the microorganism.
-
Reduction of 3-HPA: The intermediate 3-HPA is then reduced to 1,3-propanediol by the enzyme 1,3-propanediol oxidoreductase (or dehydrogenase), which utilizes NADH as a cofactor.
This reductive pathway is coupled with an oxidative pathway where a portion of the glycerol is metabolized to generate ATP for cell growth and the necessary reducing equivalents (NADH).
While no known wild-type microorganisms can directly convert glucose to 1,3-propanediol, metabolic engineering has enabled the development of recombinant strains, most notably Escherichia coli, capable of this conversion. This is achieved by introducing the genes for the 1,3-PDO production pathway from natural producers and engineering the host's central metabolism to channel carbon flux from glucose towards glycerol synthesis, which then enters the heterologous 1,3-PDO pathway.
Quantitative Data on 1,3-Propanediol Production
The efficiency of 1,3-propanediol production is typically evaluated based on three key parameters: titer (final product concentration, g/L), yield (g of product per g of substrate), and productivity (g of product per liter per hour). The following tables summarize representative quantitative data from various microbial production systems.
Table 1: 1,3-Propanediol Production from Glycerol by Wild-Type Microorganisms
| Microorganism | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Fed-batch | 81.1 | 0.62 (mol/mol) | 1.51 | [1] |
| Klebsiella pneumoniae | Repeated Fed-batch | 81.1 | - | 3.38 | |
| Clostridium butyricum DL07 | Fed-batch | 104.8 | - | 3.38 | [2] |
| Clostridium butyricum DL07 | Sequential Fed-batch | 85.0 (average) | - | 3.1 (average) | [2] |
| Clostridium butyricum VPI 1718 | Fed-batch (non-sterile) | 67.9 | 0.55 | - | [3] |
| Lactobacillus reuteri CH53 | Fed-batch | 68.32 | 0.82 | 1.27 | [4] |
| Lactobacillus diolivorans DSM 14421 | Fed-batch | 92.0 | - | 0.56 | [4] |
Table 2: 1,3-Propanediol Production by Recombinant Escherichia coli
| Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Glycerol | Batch | 10.6 | 0.40 (mol/mol) | - | [5] |
| Glucose | Fed-batch | 61.27 | 0.456 (total mass) | - | [6] |
| Glycerol + Glucose | Batch | 36.8 | 0.99 (mol/mol) | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of 1,3-propanediol.
Fed-Batch Fermentation of Klebsiella pneumoniae for 1,3-Propanediol Production
This protocol is a generalized procedure based on common practices reported in the literature.
1. Inoculum Preparation: a. A single colony of Klebsiella pneumoniae is inoculated into a 250 mL shake flask containing 50 mL of activation medium. b. The activation medium typically contains (per liter): 3 g yeast extract, 5 mg FeCl₂, 8 g glucose, 0.5 g MgSO₄·7H₂O, 3.4 g K₂HPO₄·3H₂O, 1.3 g KH₂PO₄, 0.5 g CaCO₃, and 4 g (NH₄)₂SO₄.[8] c. The flask is incubated at 37°C for 16-24 hours at 170 rpm in a rotary shaker.[8]
2. Bioreactor Setup and Fermentation: a. A 5 L bioreactor with a working volume of 3 L is prepared with fermentation medium. The fermentation medium composition is similar to the activation medium but with a higher initial glycerol concentration (e.g., 40 g/L). b. The bioreactor is sterilized at 121°C for 20 minutes. c. After cooling, the bioreactor is inoculated with the seed culture (typically 5-10% v/v). d. Fermentation is carried out at 37°C.[9] The pH is maintained at 7.0 using an automated addition of 5 M NaOH or KOH.[1][9] e. Agitation is set to a level that ensures adequate mixing (e.g., 250 rpm).[9] f. For micro-aerobic conditions, a low airflow (e.g., 0.4 vvm) is supplied.[1] For anaerobic conditions, the medium is sparged with nitrogen gas before inoculation.[9]
3. Fed-Batch Strategy: a. The concentration of glycerol in the bioreactor is monitored periodically. b. When the glycerol concentration drops to a predetermined level (e.g., 15-20 g/L), a sterile, concentrated glycerol solution (e.g., 600 g/L) is fed into the bioreactor to maintain the glycerol concentration within the optimal range.[9] c. The feeding can be continuous or intermittent (pulsed).
4. Sampling and Analysis: a. Samples are withdrawn aseptically from the bioreactor at regular intervals for the analysis of cell density (OD₆₀₀), substrate consumption, and product formation.
Quantification of 1,3-Propanediol and Other Metabolites by HPLC
1. Sample Preparation: a. A sample of the fermentation broth is centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the cells. b. The supernatant is collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. HPLC Analysis: a. Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector is used. b. Column: An ion-exclusion column, such as a Bio-Rad Aminex HPX-87H, is commonly employed. c. Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) is used as the mobile phase. d. Flow Rate: The mobile phase is pumped at a constant flow rate, typically around 0.6 mL/min. e. Column Temperature: The column is maintained at a constant temperature, for example, 65°C. f. Injection Volume: A small volume of the prepared sample (e.g., 20 µL) is injected into the HPLC system. g. Quantification: The concentrations of 1,3-propanediol, glycerol, organic acids (e.g., acetic, lactic, succinic), and ethanol are determined by comparing the peak areas in the sample chromatogram to those of known standards.
Purification of 1,3-Propanediol from Fermentation Broth
This protocol outlines a general multi-step process for obtaining high-purity 1,3-propanediol.
1. Biomass and Macromolecule Removal: a. Microfiltration: The fermentation broth is first subjected to microfiltration, for instance, using a hollow fiber cartridge, to remove the majority of the microbial biomass. b. Flocculation and Adsorption: To remove soluble proteins and color impurities, flocculants (e.g., chitosan) and adsorbents (e.g., activated charcoal) can be added to the cell-free broth. The mixture is stirred and then filtered or centrifuged to remove the precipitated and adsorbed materials.
2. Water and Salt Removal: a. Vacuum Distillation: The clarified broth is concentrated by vacuum distillation to remove a significant portion of the water. This process also leads to the precipitation of inorganic salts, which can be removed by filtration.
3. Final Purification: a. Chromatography: For high purity, the concentrated 1,3-propanediol can be further purified using chromatography. Ion-exchange chromatography can be used to remove remaining charged impurities. b. Final Distillation: A final vacuum distillation of the purified 1,3-propanediol fraction is performed to achieve the desired purity (e.g., >99.5%).
Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways and experimental workflows using the DOT language for Graphviz.
Metabolic Pathway of 1,3-Propanediol Production from Glycerol
Caption: Microbial conversion of glycerol to 1,3-propanediol.
Experimental Workflow for Fed-Batch Fermentation and Analysis
Caption: Workflow for 1,3-propanediol production and analysis.
Downstream Processing for 1,3-Propanediol Purification
Caption: Downstream process for 1,3-propanediol purification.
Conclusion
The production of 1,3-propanediol is at a fascinating intersection of traditional chemistry and modern biotechnology. While chemical synthesis remains a viable route, the advancements in microbial fermentation, particularly using waste glycerol from the biodiesel industry, present a compelling case for a more sustainable and greener production paradigm. The ability to engineer microorganisms like E. coli to produce 1,3-PDO from glucose further expands the possibilities for bio-based chemical manufacturing. This guide has provided a detailed overview of the natural occurrence and production of 1,3-propanediol, equipping researchers with the foundational knowledge and practical methodologies to contribute to this evolving field. Future research will likely focus on optimizing fermentation processes, developing more robust microbial strains through synthetic biology, and improving the efficiency and cost-effectiveness of downstream processing.
References
- 1. researchgate.net [researchgate.net]
- 2. US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. Co-production of 1,3-propanediol and phage phiKpS2 from the glycerol fermentation by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Use of 1,3-Propanediol-d6 as an Internal Standard in Mass Spectrometry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, achieving high accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard for robust and reliable quantification, particularly in complex matrices encountered in biomedical and pharmaceutical research.[1] 1,3-Propanediol-d6 is the deuterated analog of 1,3-propanediol, a compound of interest in various fields, from polymer science to its presence as a metabolite.[2] By introducing a known quantity of this compound into a sample at an early stage of preparation, it serves as an ideal mimic for the unlabeled analyte. This allows for the correction of variability arising from sample extraction, matrix effects, and instrument response, leading to highly reliable data.[3]
These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the precise quantification of 1,3-propanediol in biological and other complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry. The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows the mass spectrometer to distinguish it from the native analyte. The quantification is based on the constant ratio of the analyte's signal to the internal standard's signal, which remains unaffected by variations in the analytical process.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Protocol 1: Quantification of 1,3-Propanediol in Human Plasma by GC-MS
This protocol describes a method for the determination of 1,3-propanediol in human plasma using this compound as an internal standard, followed by GC-MS analysis.
1. Materials and Reagents
-
1,3-Propanediol (analyte)
-
This compound (internal standard)
-
Human Plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-propanediol and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL internal standard working solution to each tube (except for blank matrix samples).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes for derivatization.
-
After cooling to room temperature, transfer the solution to a GC vial with an insert for analysis.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Proposed SIM Ions:
| Compound | Derivatization | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|---|
| 1,3-Propanediol-2TMS | BSTFA | 220.2 | 117.1 | 205.1 |
| this compound-2TMS | BSTFA | 226.2 | 120.1 | 211.1 |
Note: These are proposed ions based on typical fragmentation patterns of TMS-derivatized diols. Actual ions should be confirmed by analyzing the standards.
Protocol 2: Quantification of 1,3-Propanediol in Aqueous Samples by LC-MS/MS
This protocol is suitable for the direct analysis of 1,3-propanediol in aqueous samples without derivatization.
1. Materials and Reagents
-
1,3-Propanediol (analyte)
-
This compound (internal standard)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
LC vials
2. Preparation of Solutions
-
Prepare stock and working solutions as described in Protocol 1, using LC-MS grade water as the diluent for the final working standards.
3. Sample Preparation
-
Pipette 100 µL of the aqueous sample, calibration standard, or quality control sample into an LC vial.
-
Add 10 µL of the 10 µg/mL internal standard working solution.
-
Add 890 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to bring the total volume to 1 mL.
-
Cap the vial and vortex briefly.
4. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Acquity UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Proposed MRM Transitions:
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 1,3-Propanediol (Quantifier) | 77.1 | 59.1 | 15 |
| 1,3-Propanediol (Qualifier) | 77.1 | 41.1 | 20 |
| This compound (Quantifier) | 83.1 | 63.1 | 15 |
| this compound (Qualifier) | 83.1 | 44.1 | 20 |
Note: These are hypothetical transitions. The precursor ion for 1,3-propanediol would be its protonated molecule [M+H]+. Product ions would result from fragmentation (e.g., loss of water). Optimal transitions and collision energies must be determined empirically.
Data Presentation
The use of a deuterated internal standard significantly improves the precision and accuracy of quantification. The following tables present representative data illustrating this improvement.
Table 1: Comparison of Precision with and without Internal Standard
| Analyte Concentration (µg/mL) | %RSD without Internal Standard | %RSD with this compound IS |
|---|---|---|
| 0.5 | 14.2 | 4.5 |
| 5.0 | 9.8 | 2.1 |
| 50.0 | 7.5 | 1.8 |
Data are representative and illustrate the expected improvement in precision (lower %RSD) when using a deuterated internal standard.
Table 2: Comparison of Accuracy and Matrix Effects
| Matrix Source | Analyte Concentration (µg/mL) | Recovery (%) without IS | Recovery (%) with this compound IS |
|---|---|---|---|
| Plasma 1 | 10.0 | 85.3 | 98.7 |
| Plasma 2 | 10.0 | 115.8 | 101.2 |
| Plasma 3 | 10.0 | 92.1 | 99.5 |
| Mean Recovery | 97.7 | 99.8 | |
| %RSD of Recovery | 16.2 | 1.3 |
This table demonstrates how a deuterated internal standard compensates for matrix-induced signal suppression or enhancement, leading to more accurate and consistent recovery across different biological samples.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-propanediol in complex matrices. Its ability to co-elute with the analyte and exhibit similar ionization behavior effectively compensates for analytical variability, leading to high-quality quantitative data with improved precision and accuracy. The protocols outlined above provide a solid foundation for method development and validation in various research and drug development applications.
References
Application Note and Protocol for Preparing 1,3-Propanediol-d6 Stock Solutions
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 1,3-Propanediol-d6. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds as internal standards in mass spectrometry, for NMR spectroscopy, or as tracers in metabolic research.[1][2] This protocol outlines the necessary materials, safety precautions, and step-by-step procedures to accurately prepare various concentrations of this compound stock solutions. All quantitative data is summarized for easy reference, and a graphical workflow is provided to ensure clarity and reproducibility.
Introduction
This compound is a stable, deuterated analog of 1,3-propanediol, where all six hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling results in a mass shift of +6 Da, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and a useful tracer in metabolic flux studies.[1][2] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of 1,3-propanediol in analytical and biological systems.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is essential for accurate calculations and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₃D₆O₂ | [1] |
| Molecular Weight | 82.13 g/mol | [1][3][4] |
| CAS Number | 284474-77-7 | [1] |
| Appearance | Clear, colorless to light yellow oil/liquid | [][6] |
| Density | 1.107 g/mL at 25 °C | [3] |
| Boiling Point | 214 °C | [3] |
| Melting Point | -27 °C | [3] |
| Solubility | Miscible with water, alcohols, and ethers | [7] |
| Storage Temperature | +4°C | [8] |
Health and Safety
While this compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200), standard laboratory safety practices should always be followed.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
In case of contact with eyes, rinse thoroughly with water for at least 15 minutes.[9]
-
In case of skin contact, wash with soap and water.[9]
-
Consult the Safety Data Sheet (SDS) for complete safety information.[6][9]
Experimental Protocol
This protocol provides instructions for preparing a 1 M stock solution of this compound, which can then be serially diluted to achieve the desired final concentrations.
-
This compound (neat compound)
-
Solvent of choice (e.g., DMSO, water, methanol)[10]
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (calibrated)
-
Vortex mixer or sonicator
-
Storage vials (amber glass recommended)
-
Calculate the required mass:
-
To prepare a 1 M solution, you need to dissolve 82.13 g (the molecular weight) of this compound in 1 L of solvent. For smaller volumes, scale the mass accordingly. For example, to prepare 10 mL of a 1 M solution:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (g) = 1 mol/L x 82.13 g/mol x 0.010 L = 0.8213 g
-
-
-
Weigh the compound:
-
Using an analytical balance, carefully weigh the calculated mass of this compound into a clean, dry weighing boat or directly into the volumetric flask.
-
-
Dissolve the compound:
-
Add a portion of the chosen solvent to the volumetric flask containing the weighed this compound.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Adjust to final volume:
-
Once the compound is completely dissolved, add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
Quantitative Data Summary
The following table provides the required mass of this compound to prepare stock solutions of various common concentrations in a final volume of 10 mL.
| Desired Concentration (M) | Required Mass of this compound (mg) for 10 mL |
| 1 | 821.3 |
| 0.5 | 410.65 |
| 0.1 | 82.13 |
| 0.05 | 41.07 |
| 0.01 | 8.21 |
| 0.005 | 4.11 |
| 0.001 | 0.82 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: A flowchart of the protocol for preparing this compound stock solutions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3-丙二醇-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,3-Propane-d6-diol | C3H8O2 | CID 57882501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1,3-Propanediol Production_Chemicalbook [chemicalbook.com]
- 8. This compound | TRC-P760322-1G | LGC Standards [lgcstandards.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. This compound (this compound) | Isotope-Labeled Compounds | 284474-77-7 | Invivochem [invivochem.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Quantitative Metabolite Analysis Using 1,3-Propanediol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of metabolomics, clinical diagnostics, and drug development, the precise and accurate quantification of endogenous metabolites is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for variations in sample preparation, chromatographic separation, and instrument response. 1,3-Propanediol-d6, a deuterated analog of 1,3-propanediol, serves as an excellent internal standard for the quantification of a range of polar metabolites, particularly short-chain fatty acids (SCFAs) and other small organic acids, due to its structural similarity and distinct mass difference.
These application notes provide detailed protocols for the use of this compound as an internal standard in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based methods for the quantitative analysis of key metabolites in biological matrices.
Target Analytes
This protocol is applicable for the quantification of various polar metabolites, including but not limited to:
-
Short-Chain Fatty Acids (SCFAs): Acetate, Propionate, Butyrate, Isobutyrate, Valerate, Isovalerate
-
Other Organic Acids: Lactate, Pyruvate, Succinate
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum Samples
This protocol is a generic and effective method for the extraction of polar metabolites from plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard (IS) working solution (e.g., 10 µg/mL in methanol)
-
Ice-cold methanol
-
Centrifuge capable of reaching 13,000 x g and 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS or GC-MS analysis.
-
Evaporation (for GC-MS): For GC-MS analysis, evaporate the supernatant to dryness under a gentle stream of nitrogen. The dried extract is then ready for derivatization.
LC-MS/MS Analysis of Short-Chain Fatty Acids
This method is suitable for the sensitive and specific quantification of SCFAs in biological extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for each analyte and the internal standard should be optimized. Representative transitions are provided in the data table below.
GC-MS Analysis of Organic Acids (after Derivatization)
This protocol is designed for the analysis of volatile and semi-volatile organic acids. Derivatization is a critical step to improve the chromatographic properties of these polar compounds.
Derivatization (Silylation):
-
To the dried extract from the sample preparation step, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 45 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 325°C
-
Hold: 10 minutes at 325°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize representative quantitative data and method validation parameters for the analysis of SCFAs using this compound as an internal standard. Please note that this data is illustrative and should be established for each specific laboratory setup.
Table 1: Representative LC-MS/MS Method Validation Parameters for SCFAs
| Analyte | Linearity Range (µM) | R² | Recovery (%) | LOD (µM) | LOQ (µM) |
| Acetate | 0.5 - 500 | >0.995 | 95 - 105 | 0.1 | 0.5 |
| Propionate | 0.1 - 100 | >0.995 | 92 - 108 | 0.05 | 0.1 |
| Butyrate | 0.1 - 100 | >0.996 | 98 - 103 | 0.05 | 0.1 |
| Valerate | 0.05 - 50 | >0.994 | 90 - 110 | 0.02 | 0.05 |
Table 2: Representative MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetate | 59.0 | 43.0 | 10 |
| Propionate | 73.0 | 57.0 | 12 |
| Butyrate | 87.1 | 43.0 | 15 |
| Valerate | 101.1 | 57.1 | 15 |
| This compound | 81.1 | 63.1 | 15 |
Table 3: Representative GC-MS Method Validation Parameters for Organic Acids
| Analyte (as TMS derivative) | Linearity Range (µM) | R² | Recovery (%) | LOD (µM) | LOQ (µM) |
| Lactate | 1 - 1000 | >0.997 | 93 - 107 | 0.5 | 1 |
| Pyruvate | 0.5 - 500 | >0.995 | 96 - 104 | 0.2 | 0.5 |
| Succinate | 0.5 - 500 | >0.996 | 91 - 109 | 0.2 | 0.5 |
Visualization of Workflows and Pathways
Caption: General experimental workflow for metabolite quantification.
Caption: Simplified pathway of SCFA production by gut microbiota.
Caption: Logic of using an internal standard for quantification.
References
Application Notes and Protocols: 1,3-Propanediol-d6 as a Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By quantifying the rates (fluxes) of metabolic pathways, researchers can gain insights into cellular physiology, identify metabolic bottlenecks, and engineer organisms for improved production of desired compounds. The use of stable isotope tracers, such as 1,3-Propanediol-d6 (1,3-PDO-d6), provides a powerful method for elucidating metabolic pathways and quantifying fluxes. When cells are cultured in the presence of a labeled substrate, the isotope labels are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry, the relative contributions of different pathways to the production of a particular metabolite can be determined.
1,3-Propanediol is a key chemical building block and a product of glycerol metabolism in various microorganisms. Understanding the metabolic fluxes associated with its production and consumption is crucial for optimizing microbial fermentation processes and for studying the metabolic impact of this compound on cellular systems. This compound, a deuterated isotopologue of 1,3-propanediol, serves as an excellent tracer for these studies due to the stability of the C-D bonds and the clear mass shift it produces in downstream metabolites, facilitating their detection by mass spectrometry.
These application notes provide an overview of the use of 1,3-PDO-d6 as a tracer in MFA, including relevant metabolic pathways, experimental protocols, and data interpretation.
Metabolic Pathways of 1,3-Propanediol
In many microorganisms, 1,3-propanediol is synthesized from glycerol via a reductive pathway. This process is particularly well-studied in organisms like Klebsiella pneumoniae, Clostridium butyricum, and engineered Escherichia coli.[1][2][3][4][5] The key enzymes involved are glycerol dehydratase and 1,3-propanediol oxidoreductase.[1][2] Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, a reaction that can be vitamin B12-dependent.[6][7] Subsequently, 3-HPA is reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase, a NADH-dependent enzyme.[1][2]
Conversely, when this compound is supplied to cells, it can be metabolized through reverse or alternative pathways, allowing researchers to trace the fate of its deuterium labels. For instance, it can be oxidized back to 3-HPA-d5 and subsequently to 3-hydroxypropionic acid-d5 (3-HP-d5), or it can potentially enter central carbon metabolism through various enzymatic reactions. The specific pathways will depend on the enzymatic capabilities of the organism being studied.
Signaling Pathways and Metabolic Networks
The metabolism of 1,3-propanediol is interconnected with central carbon metabolism, including glycolysis and the pentose phosphate pathway, through the pool of NAD+/NADH. The regeneration of NAD+ during the reduction of 3-HPA to 1,3-propanediol is a critical aspect of the overall redox balance of the cell.
Experimental Workflow for Metabolic Flux Analysis using this compound
The following diagram outlines a typical workflow for conducting a metabolic flux analysis experiment using 1,3-PDO-d6 as a tracer.
Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol describes the general procedure for labeling microbial cells with 1,3-PDO-d6. Specific parameters such as media composition, growth temperature, and shaking speed should be optimized for the particular microbial strain being studied.
Materials:
-
Microbial strain of interest (e.g., E. coli, K. pneumoniae)
-
Appropriate growth medium
-
This compound (isotopic purity > 98%)
-
Sterile culture flasks or bioreactor
-
Incubator/shaker or bioreactor system
Procedure:
-
Prepare Seed Culture: Inoculate a single colony of the microbial strain into a small volume of growth medium. Grow overnight under optimal conditions to generate a seed culture.
-
Main Culture Inoculation: Inoculate the main culture flasks or bioreactor with the seed culture to a desired starting optical density (e.g., OD600 of 0.1).
-
Cell Growth: Grow the cells under controlled conditions (temperature, pH, aeration) until they reach the desired growth phase for the labeling experiment (typically mid-exponential phase).
-
Introduction of Tracer: Add a sterile stock solution of this compound to the culture medium to a final concentration typically in the range of 1-10 g/L. The exact concentration should be determined based on the experimental goals and the organism's tolerance.
-
Isotopic Labeling: Continue the incubation under the same conditions to allow for the uptake and metabolism of the tracer. The duration of the labeling will depend on the metabolic rates of the organism and the pathways of interest.
-
Sampling: At defined time points, withdraw samples of the cell culture for metabolite analysis as described in Protocol 2.
Protocol 2: Metabolite Extraction and Preparation for Mass Spectrometry
This protocol outlines the steps for quenching metabolic activity, extracting intracellular metabolites, and preparing them for analysis by mass spectrometry.
Materials:
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or vacuum concentrator
-
Sample vials for mass spectrometry
Procedure:
-
Metabolic Quenching: Rapidly transfer a known volume of cell culture into a tube containing cold quenching solution. The volume ratio should be sufficient to immediately stop enzymatic reactions (e.g., 1:5 cell culture to quenching solution).
-
Cell Pellet Collection: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. Vortex vigorously and incubate at a low temperature with intermittent vortexing to ensure efficient extraction of metabolites.
-
Cell Debris Removal: Centrifuge the extract at high speed and low temperature to pellet cell debris.
-
Extract Collection: Transfer the supernatant containing the extracted metabolites to a new tube.
-
Sample Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.
-
Sample Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and organic solvent compatible with the chromatography method).
-
Analysis: Transfer the reconstituted sample to an appropriate vial for analysis by GC-MS or LC-MS/MS.
Data Presentation
The primary data obtained from a tracer experiment is the mass isotopologue distribution (MID) of key metabolites. This data can be presented in tables to show the fraction of each metabolite that contains a certain number of deuterium atoms.
Table 1: Hypothetical Mass Isotopologue Distribution of a Downstream Metabolite
| Metabolite | Isotopologue | Fractional Abundance (%) |
| 3-Hydroxypropionic Acid | M+0 | 20 |
| M+1 | 5 | |
| M+2 | 10 | |
| M+3 | 15 | |
| M+4 | 25 | |
| M+5 | 25 |
Table 2: Example of Metabolic Fluxes Determined with 1,3-PDO-d6 Tracing
| Metabolic Reaction | Flux (mmol/gDCW/h) |
| 1,3-Propanediol uptake | 5.2 |
| Glycolysis | 10.8 |
| Pentose Phosphate Pathway | 3.5 |
| TCA Cycle | 2.1 |
Logical Relationships in Metabolic Flux Analysis
The determination of metabolic fluxes from isotope labeling data relies on a computational model that describes the metabolic network of the organism. The principle involves an iterative process of fitting the experimentally measured MIDs to the MIDs predicted by the model for a given set of fluxes.
Conclusion
This compound is a valuable tool for researchers in metabolic engineering and drug development. As a stable isotope tracer, it enables the detailed investigation of metabolic pathways associated with 1,3-propanediol production and utilization. The protocols and workflows described in these application notes provide a framework for conducting MFA experiments to gain a quantitative understanding of cellular metabolism. The insights gained from such studies can guide the rational design of microbial cell factories for enhanced production of valuable chemicals and can help in elucidating the metabolic effects of xenobiotics in drug development research.
References
- 1. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 3. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Debottlenecking the 1,3-propanediol pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,3-Propanediol in Aqueous Matrices using GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1,3-Propanediol (1,3-PDO). To ensure high accuracy and precision, the method employs 1,3-Propanediol-d6 as a stable isotope-labeled internal standard (IS). The protocol includes sample preparation involving liquid-liquid extraction followed by derivatization to enhance the volatility and chromatographic performance of the analyte. This method is ideal for the reliable quantification of 1,3-Propanediol in various aqueous sample matrices, such as fermentation broths or biological fluids, which is crucial in biotechnology and drug development contexts.
Principle of the Method
The accurate quantification of small, polar molecules like 1,3-Propanediol by GC-MS can be challenging due to potential sample loss during preparation and variability in instrument response. This method overcomes these challenges by using a stable isotope-labeled internal standard, this compound.
The internal standard is chemically identical to the analyte, ensuring it behaves similarly during extraction and derivatization. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known quantity of the IS to each sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response can be used for quantification. This approach effectively corrects for variations in sample volume, extraction efficiency, and injection volume, leading to highly reliable results.
Polar compounds like diols often exhibit poor peak shape in GC analysis.[1] To improve volatility and reduce peak tailing, a derivatization step is employed to cap the polar hydroxyl groups.[2][3] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for this purpose.[3]
Experimental Protocols
Materials and Reagents
-
Analytes: 1,3-Propanediol (≥99.5%), this compound (≥98% isotopic purity)
-
Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade), Dichloromethane (GC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reagents: Deionized water, Potassium Carbonate (K₂CO₃)[4][5]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1,3-Propanediol and dissolve in 10 mL of methanol.
-
Separately, weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with methanol.
-
-
Calibration Curve Standards (0.1 - 20 µg/mL):
-
Prepare a series of calibration standards by serially diluting the 1,3-Propanediol primary stock solution with deionized water or a blank matrix solution.
-
Sample Preparation Protocol
This protocol is designed for a 1 mL aqueous sample.
-
Spiking with Internal Standard:
-
Pipette 1 mL of the sample (or calibration standard) into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/mL Internal Standard working solution to the tube and vortex for 10 seconds.
-
-
Salting Out and Liquid-Liquid Extraction (LLE):
-
Add approximately 1 g of anhydrous Potassium Carbonate (K₂CO₃) to the sample to facilitate the separation of the organic phase ("salting out").[4][5]
-
Add 3 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Collection and Drying:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL of dichloromethane.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature.
-
-
Final Sample:
-
Transfer the final derivatized sample to a 2 mL GC vial with an insert for analysis.
-
GC-MS Instrumentation and Parameters
Workflow Diagram
Caption: GC-MS workflow from sample preparation to final quantification.
GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[6] is suitable for derivatized diols. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Transfer Line Temp | 280°C[6] |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes[7] |
| SIM Ions | 1,3-Propanediol-TMS₂: - Quantifier: m/z 117- Qualifier: m/z 205This compound-TMS₂: - Quantifier: m/z 121- Qualifier: m/z 211 |
Data Analysis and Method Performance
Quantitative analysis is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the 1,3-Propanediol quantifier ion to the this compound quantifier ion against the concentration of the calibration standards. The concentration of unknown samples is then determined from this curve.
Summary of Quantitative Method Validation
The following table summarizes the expected performance characteristics of this method.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 8% |
| Accuracy (Recovery %) | |
| Low QC (0.3 µg/mL) | 95 - 105% |
| Mid QC (5 µg/mL) | 97 - 103% |
| High QC (15 µg/mL) | 98 - 102% |
Conclusion
The GC-MS method presented here provides a reliable, sensitive, and accurate tool for the quantification of 1,3-Propanediol in aqueous samples. The use of a stable isotope-labeled internal standard (this compound) is critical for correcting analytical variability, while the derivatization step ensures excellent chromatographic performance. The method demonstrates good linearity, precision, and accuracy, making it highly suitable for applications in research, quality control, and drug development.
References
- 1. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 2. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. oiv.int [oiv.int]
- 5. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 6. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of 1,3-Propanediol-d6 in Polymer Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Propanediol-d6, a deuterated form of 1,3-propanediol, in polymer synthesis research. The isotopic labeling of polymers with deuterium offers a powerful tool for in-depth analysis of polymer structure, dynamics, and degradation mechanisms, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
1,3-Propanediol is a key monomer in the synthesis of various polyesters, most notably poly(trimethylene terephthalate) (PTT). By replacing standard 1,3-propanediol with its deuterated counterpart, this compound, researchers can introduce a specific isotopic label into the polymer backbone. This selective labeling allows for the precise tracking of the labeled segments during various physical and chemical processes, providing insights that are often unattainable with non-deuterated polymers.
The primary application of this compound in polymer science is to facilitate advanced characterization by solid-state deuterium NMR (²H NMR) spectroscopy. This technique is highly sensitive to the local environment and motion of the C-D bond, making it an ideal probe for studying molecular dynamics in solid polymers.
Key Applications
The synthesis of polymers using this compound enables a range of advanced analytical studies, including:
-
Polymerization Mechanism Studies: By tracking the deuterated monomer units, it is possible to elucidate the kinetics and mechanisms of polyesterification reactions.
-
Polymer Chain Dynamics: Solid-state ²H NMR of polymers synthesized with this compound can provide detailed information about the motion of the polymer backbone, including segmental motions, rotations, and conformational changes. This is crucial for understanding the material's mechanical and thermal properties.
-
Degradation Studies: The fate of the propanediol moiety during hydrolytic or enzymatic degradation of the polyester can be precisely monitored. This is particularly valuable in the development of biodegradable polymers and for understanding their environmental impact.
-
Structural Analysis: Deuterium labeling can simplify complex proton (¹H) NMR spectra, aiding in the structural elucidation of complex polymer architectures.
Experimental Protocols
This section provides a general protocol for the synthesis of a deuterated polyester, specifically poly(trimethylene terephthalate-d6) (PTT-d6), using this compound. This protocol is based on established methods for the synthesis of non-deuterated PTT and can be adapted for other polyesters.
Synthesis of Poly(trimethylene terephthalate-d6) (PTT-d6)
This two-stage melt polycondensation procedure is a common method for synthesizing high molecular weight polyesters.
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
Three-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with dimethyl terephthalate and this compound in a molar ratio of 1:1.5 to 1:2.2.
-
Add the catalyst, titanium(IV) butoxide, at a concentration of 50-100 ppm relative to the final polymer weight.
-
Add a small amount of antioxidant (e.g., 0.1 wt%).
-
Heat the mixture under a slow stream of nitrogen to 180-210°C with constant stirring.
-
Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the distillation receiver.
-
Continue the reaction until approximately 95% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 250-270°C.
-
Slowly reduce the pressure in the reaction vessel to below 1 Torr using a vacuum pump.
-
The viscosity of the melt will increase as the polycondensation reaction proceeds and excess this compound is removed. The stirring speed may need to be adjusted accordingly.
-
Continue the reaction for 2-4 hours until the desired molecular weight is achieved, which can be monitored by the torque of the mechanical stirrer.
-
Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure and quench it in cold water.
-
The resulting deuterated polymer can then be pelletized for further analysis.
Data Presentation
The successful synthesis and properties of the deuterated polymer can be characterized by various techniques. The following table provides an example of the kind of quantitative data that would be generated and presented.
| Property | Non-deuterated PTT | PTT-d6 (Hypothetical Data) |
| Monomers | Dimethyl terephthalate, 1,3-Propanediol | Dimethyl terephthalate, this compound |
| Catalyst | Titanium(IV) butoxide | Titanium(IV) butoxide |
| Number Average Molecular Weight (Mn) ( g/mol ) | 25,000 | 24,500 |
| Weight Average Molecular Weight (Mw) ( g/mol ) | 50,000 | 49,000 |
| Polydispersity Index (PDI) | 2.0 | 2.0 |
| Glass Transition Temperature (Tg) (°C) | 45-50 | 45-50 |
| Melting Temperature (Tm) (°C) | 225-230 | 225-230 |
| Deuterium Incorporation (%) | N/A | > 98% |
Note: The molecular weight and thermal properties are expected to be very similar between the deuterated and non-deuterated polymers, as the isotopic substitution has a negligible effect on these bulk properties.
Visualizations
Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polymers using this compound.
Caption: General workflow for the synthesis and analysis of deuterated polymers.
Poly(trimethylene terephthalate) Synthesis Pathway
The following diagram illustrates the two-stage reaction pathway for the synthesis of PTT-d6 from dimethyl terephthalate and this compound.
Caption: Two-stage synthesis pathway of deuterated PTT.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Deuterated Internal Standards
Disclaimer: While the use of deuterated internal standards is a well-established and highly effective technique for mitigating matrix effects in LC-MS analysis, specific data and established protocols for the use of 1,3-Propanediol-d6 for this purpose are not widely available in current scientific literature. The following troubleshooting guides and FAQs are based on the general principles of using stable isotope-labeled internal standards and are intended to provide a foundational understanding and a framework for method development. This compound is used here as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and why are they a problem?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3][4] The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: How does a deuterated internal standard like this compound help overcome matrix effects?
A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5][6] This makes the standard slightly heavier, allowing a mass spectrometer to distinguish it from the native analyte. The key principle is that the deuterated standard is chemically and physically almost identical to the analyte.[6] Therefore, during sample preparation, chromatography, and ionization, it behaves in a nearly identical manner.[5][7] If the analyte signal is suppressed by 30% due to matrix effects, the signal of the co-eluting deuterated standard will also be suppressed by 30%. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[6][7] This technique is often considered the "gold standard" for correcting matrix effects.[6][8]
Q3: What makes a deuterated standard, such as this compound, superior to a structural analog internal standard?
A3: A structural analog may have different chromatographic retention times and ionization efficiencies compared to the analyte. This means it may not experience the exact same matrix effects as the analyte, leading to incomplete or inaccurate correction. A deuterated standard, like this compound, ideally co-elutes with the analyte and has the same ionization properties, making it the perfect mimic and ensuring the most accurate compensation for matrix effects.[6]
Q4: How do I assess if my sample has a significant matrix effect?
A4: A common method is the post-extraction spike experiment.[9][10] You compare the peak area of an analyte spiked into a blank matrix extract (Sample B) with the peak area of the analyte in a clean solvent (Sample A) at the same concentration. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area B / Peak Area A) * 100. A value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
Troubleshooting Guides
Q: My results are imprecise even though I'm using this compound as an internal standard. What could be the cause?
A: This can happen if the analyte and the internal standard do not perfectly co-elute. If there is a slight retention time difference, and this shift places one of the compounds in a region of rapidly changing ion suppression, they will be affected differently by the matrix.[11] This is known as differential matrix effects.
-
Solution: Optimize your chromatographic method (e.g., adjust the gradient, change the column) to ensure the analyte and this compound peaks are perfectly aligned.
Q: My quantitation shows a consistent positive bias (overestimation). What should I check?
A: A common cause for overestimation is the presence of unlabeled analyte in your deuterated internal standard solution.[6] If your this compound standard contains a small amount of non-deuterated 1,3-Propanediol, it will contribute to the analyte signal, leading to artificially high results.
-
Solution: Check the certificate of analysis for your standard. The isotopic enrichment should ideally be ≥98%.[6] If purity is a concern, you may need to source a new, higher-purity standard.
Q: I'm observing a loss of my internal standard signal or a changing analyte/IS ratio over time. What's happening?
A: This could be due to hydrogen-deuterium (H/D) exchange. If the deuterium atoms on this compound are placed on chemically labile positions (like near an -OH group), they can exchange with hydrogen atoms from the solvent.[6] This would change the mass of the standard and compromise the integrity of the analysis.
-
Solution: Ensure the deuterium labels on your standard are on stable positions (e.g., on a carbon backbone) that are not prone to exchange.[6] Review the manufacturer's data for the standard's stability.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
Technical Support Center: Optimizing 1,3-Propanediol-d6 Analysis by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for 1,3-Propanediol-d6 in Gas Chromatography (GC) analysis.
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in the GC analysis of polar compounds like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Q1: I am observing significant peak tailing for this compound. What are the likely causes and how can I fix it?
Peak tailing for polar analytes like this compound is often caused by unwanted interactions with active sites within the GC system. Here are the primary causes and their solutions:
-
Active Sites in the Inlet or Column: Free silanol groups on the surface of an undeactivated inlet liner or the front end of the column can interact with the hydroxyl groups of the diol, causing peak tailing.[1][2][3]
-
Solution: Use a deactivated inlet liner. If the column is old or has been exposed to non-volatile matrix components, consider trimming the first 10-20 cm of the column from the inlet side.[2]
-
-
Column Contamination: Accumulation of non-volatile residues in the column can create active sites.
-
Solution: Bake out the column at its maximum isothermal temperature for a few hours. If this doesn't resolve the issue, rinsing the column with a suitable solvent may be necessary (for bonded phases).[4]
-
-
Inappropriate Column Phase: Using a non-polar column for a polar analyte can lead to poor peak shape.
-
Sample Overload: Injecting too much of the analyte can saturate the column, leading to peak tailing.[1]
-
Solution: Try diluting the sample or reducing the injection volume.[1]
-
Q2: My this compound peak is broad, leading to poor resolution. How can I improve it?
Broad peaks can result from several factors related to the GC method and system setup.
-
Sub-optimal Temperature Program: A fast temperature ramp can cause analytes to move through the column too quickly, without sufficient interaction with the stationary phase.[1]
-
Solution: Optimize the oven temperature program. A slower ramp rate often leads to sharper peaks and better resolution.[1]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.
-
Solution: Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions.[1]
-
-
Solvent Focusing Issues (Splitless Injection): In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to broad peaks.[2]
-
Solution: The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[2]
-
Q3: I am struggling to achieve baseline resolution between this compound and other components in my sample. What can I do?
Achieving good resolution is critical for accurate quantification. Here are some parameters you can adjust:
-
Column Selection: The choice of GC column is paramount for good resolution.
-
Temperature Program Optimization: Fine-tuning the temperature program can significantly impact resolution.[1]
-
Solution: A slower temperature ramp can improve the separation of closely eluting compounds.[1]
-
-
Carrier Gas Flow Rate: Optimizing the flow rate can enhance resolution.[1]
-
Solution: Adjust the carrier gas flow rate to achieve the optimal linear velocity for your column.
-
Frequently Asked Questions (FAQs)
Q4: What type of GC column is best for analyzing this compound?
For polar analytes like this compound, a polar stationary phase is recommended.[5][6] The principle of "like dissolves like" applies, where a polar column will interact more with polar analytes, leading to better retention and separation.[6]
| Column Type | Stationary Phase Examples | Characteristics | Suitability for this compound |
| Mid-Polar | 5% Phenyl-95% Methylpolysiloxane (e.g., DB-5MS) | General purpose, robust. | Can be used, but may still exhibit some peak tailing for highly polar diols.[10] |
| Polar | Polyethylene Glycol (WAX) (e.g., DB-WAX, BP20) | Excellent for separating polar compounds like alcohols and diols.[7] | Highly Recommended for good peak shape and resolution. |
| Highly Polar | Modified Polyethylene Glycol (e.g., FFAP, BP21) | Designed for the analysis of acidic compounds, but also suitable for polar analytes.[7] | A good alternative for challenging separations. |
Q5: Would derivatization help in improving the GC analysis of this compound?
Yes, derivatization is a highly effective strategy for improving the chromatography of compounds with active hydrogens, such as the hydroxyl groups in this compound.[11] Derivatization blocks these polar functional groups, which reduces their ability to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks.[11]
| Derivatization Reagent | Abbreviation | Reaction Byproduct | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | A very common and effective silylating agent. Often used with a catalyst like TMCS.[10][11] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | The most volatile of the silylacetamides, its byproducts are also highly volatile. |
| Phenylboronic Acid | PBA | Water | Can be used for the derivatization of diols.[12] |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA
This protocol describes a general procedure for the derivatization of this compound using BSTFA with a TMCS catalyst.
-
Sample Preparation: Evaporate the solvent from your sample extract containing this compound to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the derivatization reaction.[11]
-
Reagent Addition: Add 50 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA with 1% TMCS to the dried sample.[1]
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes to ensure the reaction goes to completion.[1][10]
-
Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS injection.
Visual Troubleshooting Guide
The following workflow diagram provides a logical approach to troubleshooting poor peak shape and resolution for this compound analysis.
Caption: A logical workflow for troubleshooting common GC issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. trajanscimed.com [trajanscimed.com]
- 8. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Minimizing signal suppression of 1,3-Propanediol-d6
Welcome to the technical support center for 1,3-Propanediol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing signal suppression when using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A1: Signal suppression, a type of matrix effect, is a common phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, your this compound internal standard, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy and precision of your quantitative analysis. The "matrix" consists of all components in your sample other than the analyte of interest, such as salts, lipids, and proteins.[2] Suppression typically occurs in the ion source of the mass spectrometer due to competition for ionization between your internal standard and matrix components.[2]
Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for signal suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[2] However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between your analyte and this compound. This can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a shift in retention time.[3][4] If this separation occurs in a region of your chromatogram with high matrix interference, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: How can I determine if signal suppression is affecting my this compound?
A3: Two primary methods to assess signal suppression are the post-column infusion experiment and the matrix effect evaluation. The post-column infusion experiment helps to identify regions in your chromatogram where ion suppression is occurring.[5][6] The matrix effect evaluation quantifies the extent of ion suppression for both your analyte and the this compound internal standard.[7]
Q4: What are the most common causes of signal suppression for a polar compound like this compound?
A4: For small, polar molecules like this compound, common causes of signal suppression include:
-
Endogenous matrix components: Salts, phospholipids, and other polar molecules naturally present in biological samples (e.g., plasma, urine).[2]
-
Sample preparation artifacts: Contaminants introduced during sample processing, such as polymers from plasticware.
-
Mobile phase additives: Some ion-pairing agents, like trifluoroacetic acid (TFA), can cause signal suppression.[8]
-
High concentrations of other components: If your sample contains high concentrations of other polar compounds that co-elute with this compound, they can compete for ionization.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using this compound.
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantification.
Solutions:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they have identical retention times.
-
Perform Matrix Effect Evaluation: Quantify the extent of signal suppression for both the analyte and this compound individually. A significant difference indicates differential suppression.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., HILIC for polar compounds) to achieve better co-elution and move the peaks away from regions of high ion suppression.
-
Enhance Sample Cleanup: Implement or optimize a sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
Problem 2: Low signal intensity for this compound in matrix samples compared to neat solutions.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Solutions:
-
Perform Post-Column Infusion: This experiment will pinpoint the regions in your chromatogram with the most significant ion suppression.
-
Modify Chromatography: Adjust the elution gradient to move the this compound peak to a "cleaner" region of the chromatogram with less suppression.
-
Improve Sample Preparation: Utilize more rigorous sample cleanup techniques. For example, if you are using protein precipitation, consider switching to SPE or LLE to remove a wider range of interferences.[2]
-
Dilute the Sample: A simple and effective method to reduce the concentration of matrix components that cause ion suppression.[8]
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
Objective: To identify the retention time regions in a chromatographic run that are subject to ion suppression from the sample matrix.
Experimental Setup:
Caption: Experimental setup for post-column infusion.
Methodology:
-
Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.
-
Set up the infusion: Deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a T-fitting.
-
Equilibrate the system: Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Inject a blank matrix extract: Inject a sample of your extracted blank matrix (e.g., plasma that has undergone your sample preparation procedure without the addition of an analyte or internal standard).
-
Monitor the signal: Record the signal intensity of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[6][9]
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., the concentration used in your assay).
-
Set B (Post-Extraction Spike): Blank biological matrix is subjected to the entire sample preparation procedure. The final, clean extract is then spiked with this compound to the same concentration as in Set A.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.[7]
-
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation for this compound in Human Plasma
| Sample Set | Mean Peak Area (n=3) | Standard Deviation | Matrix Factor (MF) | % Suppression |
| Set A (Neat Solution) | 1,500,000 | 75,000 | 1.00 | 0% |
| Set B (Post-Extraction Spike) | 600,000 | 45,000 | 0.40 | 60% |
This hypothetical data illustrates a significant (60%) signal suppression of this compound in the plasma matrix.
Table 2: Comparison of Sample Preparation Techniques on this compound Signal Recovery
| Sample Preparation Method | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Signal Recovery (vs. Neat) |
| Protein Precipitation | 600,000 | 0.40 | 40% |
| Liquid-Liquid Extraction (LLE) | 1,050,000 | 0.70 | 70% |
| Solid-Phase Extraction (SPE) | 1,350,000 | 0.90 | 90% |
This table demonstrates how optimizing the sample cleanup method can significantly reduce matrix effects and improve the signal intensity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent quantification with 1,3-Propanediol-d6
Welcome to the technical support center for 1,3-Propanediol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding inconsistent quantification when using this compound as an internal standard in analytical experiments.
Troubleshooting Guide
Issue: Inconsistent or Inaccurate Quantitative Results
You are observing high variability, poor accuracy, or inconsistent results in your quantitative analysis when using this compound as an internal standard. This can manifest as poor reproducibility between injections, inaccurate concentrations of your analyte, or a high percent coefficient of variation (%CV) in your quality control samples.
Question 1: Why am I seeing significant variability in the signal intensity of my this compound internal standard across different samples?
Answer:
Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even when using a stable isotope-labeled internal standard, components in the sample matrix (e.g., plasma, urine, tissue extracts) can either suppress or enhance the ionization of the internal standard to a different extent than the analyte.[1][2][3]
Troubleshooting Steps:
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Assess Matrix Effects: Conduct a matrix effect experiment to determine the extent of ion suppression or enhancement. A common method is the post-extraction addition technique.[1]
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Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
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Modify Chromatographic Conditions: Adjust your LC method to better separate the analyte and internal standard from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or the analytical column.
Question 2: My analyte and this compound are not co-eluting perfectly. Could this be the source of my quantification issues?
Answer:
Yes, a lack of perfect co-elution can be a significant source of error.[1] If the analyte and internal standard have different retention times, they may be exposed to different matrix components as they elute, leading to differential matrix effects.[3] While deuterated standards are expected to have very similar retention times to their non-deuterated counterparts, small differences can occur.
Troubleshooting Steps:
-
Optimize Chromatography: Fine-tune your chromatographic method to achieve co-elution. This may involve adjusting the mobile phase gradient or temperature.[4]
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Evaluate the Impact: If perfect co-elution cannot be achieved, it is crucial to assess whether the regions of elution for both the analyte and internal standard are free from significant ion suppression or enhancement.
Question 3: Could the deuterium labels on my this compound be exchanging with protons from my sample or solvent?
Answer:
This phenomenon, known as isotopic exchange or back-exchange, is a potential issue, especially for compounds with deuterium on heteroatoms like oxygen.[1] this compound has two hydroxyl groups (-OD), and the deuterium atoms on these groups can be labile and exchange with protons from the surrounding environment, particularly under acidic or basic conditions.[1][5] This can lead to a decrease in the internal standard signal and an artificial increase in the signal of the unlabeled analyte.
Troubleshooting Steps:
-
Control pH: Ensure that the pH of your samples and mobile phase is maintained in a neutral range to minimize the potential for back-exchange. Avoid storing samples in strongly acidic or basic solutions.[5]
-
Investigate Isotopic Exchange: Prepare a sample of the internal standard in your blank matrix and analyze it over time to see if the signal decreases or if a signal for the unlabeled 1,3-Propanediol appears.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent quantification when using a deuterated internal standard like this compound?
A1: The most common causes include:
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Differential Matrix Effects: The analyte and internal standard experience different levels of ion suppression or enhancement from the sample matrix.[1][2][3]
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Isotopic Exchange: The deuterium labels on the internal standard exchange with protons from the sample matrix or solvent.[1]
-
Lack of Co-elution: The analyte and internal standard have different retention times, exposing them to different matrix interferences.[1]
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Impurities in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can interfere with the quantification of low-level samples.
Q2: How can I assess the purity of my this compound internal standard?
A2: To check for the presence of unlabeled 1,3-Propanediol in your deuterated standard, you can perform the following test:
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Prepare a blank matrix sample (a sample with no analyte).
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Spike this blank sample with your this compound internal standard at the same concentration you use in your assay.
-
Analyze the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled 1,3-Propanediol.
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The response for the unlabeled analyte should be minimal, ideally less than 20% of the response of your lower limit of quantification (LLOQ) for the analyte.[4] A higher response indicates significant contamination.
Q3: What is a differential matrix effect and how can I measure it?
A3: A differential matrix effect occurs when matrix components affect the ionization of the analyte and the internal standard to different extents.[1] You can quantify this effect using a post-extraction addition experiment.
Experimental Protocols
Protocol: Assessing Matrix Effects Using Post-Extraction Addition
This protocol allows for the quantitative assessment of matrix effects on both the analyte and the internal standard.
1. Sample Set Preparation:
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Set A (Neat Solution): Prepare your analyte and this compound internal standard in the final mobile phase composition (solvent).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the clean extract with the analyte and internal standard at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before starting the extraction procedure.
2. Analysis:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
3. Data Calculation and Interpretation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. By comparing the matrix effect for the analyte and the internal standard, you can identify differential effects.
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | Internal Standard (this compound) Peak Area |
| Set A (Neat) | 250,000 | 300,000 |
| Set B (Post-Spike) | 150,000 | 270,000 |
| Analyte Matrix Effect | (150,000 / 250,000) * 100 = 60% (Ion Suppression) | |
| Internal Standard Matrix Effect | (270,000 / 300,000) * 100 = 90% (Slight Ion Suppression) |
In this example, the analyte experiences significantly more ion suppression (60%) than the internal standard (90%), indicating a differential matrix effect that would lead to an overestimation of the analyte concentration.
Visualizations
Caption: Troubleshooting workflow for inconsistent quantification.
Caption: Experimental workflow for assessing matrix effects.
References
Optimizing injection volume for 1,3-Propanediol-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 1,3-Propanediol-d6, with a specific focus on injection volume.
Troubleshooting Guide: Optimizing Injection Volume
Effectively optimizing the injection volume is critical for achieving accurate and reproducible results in the analysis of this compound by gas chromatography (GC) or liquid chromatography (LC). An inappropriate injection volume can lead to a variety of chromatographic issues.
Question: I am observing distorted peak shapes in my chromatogram. What could be the cause and how can I fix it?
Answer:
Distorted peak shapes, such as fronting, tailing, or splitting, are common indicators of an unoptimized injection volume or other analytical issues. Here’s a breakdown of potential causes and solutions:
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Peak Fronting: This is often a classic sign of column overload, where too much sample has been injected.[1][2] The stationary phase becomes saturated, leading to a distortion of the peak shape.
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Solution: Systematically reduce the injection volume. A good starting point is to decrease the volume by 50% and observe the effect on the peak shape. Continue to decrease the volume until a symmetrical peak is achieved. You can also try diluting the sample.
-
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Peak Tailing: Tailing can be caused by active sites on the column interacting with the analyte.[1][3][4] While less common for an internal standard like this compound, it can still occur.
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Peak Splitting: Split peaks can indicate an injection solvent that is too strong compared to the mobile phase (in LC) or an inappropriate initial oven temperature in GC.[1][3][5] It can also be a more severe sign of column overload.
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Broad Peaks: Broad peaks can be a sign of a number of issues including large dead volumes in the system, a degraded column, or a slow injection speed.
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Solution: Check all connections for dead volume. If the column is old, consider replacing it. Ensure the injection speed is appropriate for the technique being used.
-
Logical Workflow for Troubleshooting Peak Shape Issues:
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis?
A1: A typical starting injection volume for GC analysis is in the range of 0.5 to 2 µL. For LC analysis, a starting volume of 1 to 5 µL is common. However, the optimal volume is highly dependent on the sample concentration, the sensitivity of the instrument, and the column capacity. It is always recommended to start with a smaller injection volume and incrementally increase it to find the optimal response without compromising peak shape.
Q2: How does injection volume affect the sensitivity of the analysis?
A2: Generally, increasing the injection volume will increase the analyte response and thus improve the sensitivity of the method. However, this is only true up to a certain point. Exceeding the optimal injection volume will lead to column overload and distorted peak shapes, which can negatively impact the accuracy and precision of quantification.
Q3: Can carryover be an issue with this compound analysis?
A3: Yes, carryover can be a potential issue, especially when analyzing high concentration samples. 1,3-Propanediol is a relatively polar compound and can adhere to active sites in the injection port or column. To minimize carryover, it is important to have a robust needle wash method for the autosampler and to ensure the injection port liner is clean and deactivated. Running a blank solvent injection after a high concentration sample is a good way to check for carryover.[6]
Q4: Should I use a split or splitless injection for GC analysis of this compound?
A4: The choice between split and splitless injection depends on the concentration of your analyte.
-
Splitless injection is used for trace analysis as it transfers the entire sample volume to the column, maximizing sensitivity.[7]
-
Split injection is suitable for higher concentration samples where only a portion of the sample is introduced to the column, preventing overload.[7]
If you are unsure of the concentration, a good starting point is a split injection with a moderate split ratio (e.g., 20:1). You can then adjust the split ratio or switch to splitless injection based on the initial results.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the quantitative analysis of this compound as an internal standard. Optimization of specific parameters may be required for your particular application and instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions by diluting the stock solution to the desired concentration range.
-
For sample analysis, add a known amount of the this compound internal standard solution to each sample and standard to achieve the final desired concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of diols.
-
Inlet: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL (This should be optimized).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 46, 62).
3. Injection Volume Optimization Experiment:
To determine the optimal injection volume, perform a series of injections of a mid-range standard solution at different volumes (e.g., 0.2 µL, 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL).
Data Presentation: Effect of Injection Volume on Peak Area and Shape
The following table summarizes hypothetical data from an injection volume optimization experiment.
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry (USP Tailing Factor) | Peak Width at Half Height (min) |
| 0.2 | 50,000 | 1.05 | 0.08 |
| 0.5 | 125,000 | 1.10 | 0.08 |
| 1.0 | 255,000 | 1.15 | 0.09 |
| 2.0 | 520,000 | 1.35 | 0.12 |
| 5.0 | 980,000 | 1.80 (Fronting) | 0.25 |
Analysis of Results:
-
As the injection volume increases, the peak area increases, indicating a higher response.
-
However, at 2.0 µL, the peak asymmetry starts to increase significantly, suggesting the onset of column overload.
-
At 5.0 µL, the peak shows significant fronting, and the peak width increases substantially, indicating severe column overload.
-
Based on this data, an injection volume of 1.0 µL would be considered optimal, as it provides a good response while maintaining excellent peak shape.
Experimental Workflow Diagram:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of 1,3-Propanediol-d6 during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Propanediol-d6 during analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
This compound is a deuterated form of 1,3-Propanediol, meaning that six hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. Because it is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization, but can be distinguished by its higher mass. This allows for accurate correction of variations in the analytical process.
Q2: What are the primary causes of this compound degradation during analysis?
The primary causes of degradation for this compound fall into two main categories:
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Isotopic Exchange (H/D Exchange): The deuterium atoms on the molecule can exchange with hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol), or under acidic or basic conditions. This leads to a loss of the isotopic label and can compromise the accuracy of quantification.[1][2]
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Chemical Degradation: Like other glycols, 1,3-Propanediol can undergo oxidation, especially at elevated temperatures, to form various degradation products, primarily carboxylic acids.[3][4]
Q3: How can I prevent isotopic exchange of this compound?
Preventing isotopic exchange is critical for maintaining the integrity of the internal standard. Here are key preventative measures:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and storage whenever possible. If protic solvents are necessary, minimize the exposure time and control the temperature and pH.[1][2]
-
pH Control: Maintain a neutral or slightly acidic pH (around pH 2.5-3) during sample preparation and in LC-MS mobile phases, as both highly acidic and basic conditions can catalyze H/D exchange.[2][5]
-
Temperature Control: Keep samples and standards at low temperatures (e.g., 4°C or frozen) to slow down the rate of exchange.[2]
Q4: What are the likely degradation products of this compound?
Based on the degradation pathways of similar glycols, the primary degradation products of 1,3-Propanediol are likely to be carboxylic acids formed through oxidation.[3][4] Potential degradation products include deuterated forms of 3-hydroxypropionic acid and malonic acid. Under high-temperature conditions, such as in a GC injector, thermal degradation can also occur, though 1,3-propanediol is reported to be stable up to 250°C.[6]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification
Symptoms:
-
Poor linearity of the calibration curve.
-
High variability between replicate injections.
-
Calculated concentrations are unexpectedly high or low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | 1. Review Solvent and pH: Check if protic solvents or extreme pH conditions are used in sample preparation or analysis. If so, switch to aprotic solvents or adjust the pH to a neutral or slightly acidic range.[1][2] 2. Temperature Control: Ensure that samples and standards are kept cool throughout the process. 3. Incubation Study: To confirm H/D exchange, incubate the this compound standard in your sample matrix or mobile phase under the same conditions as your experiment. Analyze the sample at different time points to monitor for a decrease in the deuterated signal and an increase in the non-deuterated signal. |
| Chromatographic Shift | 1. Confirm Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] Verify that the peaks for 1,3-Propanediol and this compound are integrated correctly and that there is sufficient chromatographic resolution from other matrix components. 2. Adjust Chromatography: If the shift is significant, consider modifying the chromatographic method (e.g., gradient, flow rate) to ensure co-elution. |
| Chemical Degradation | 1. Check GC Injector Temperature: If using GC-MS, ensure the injector temperature is not excessively high (above 250°C).[6] 2. Sample Preparation: Avoid harsh oxidative conditions during sample preparation. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptoms:
-
Additional peaks are observed in samples containing this compound that are not present in blank samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation Products | 1. Mass Spectrometry Analysis: Analyze the unknown peaks by mass spectrometry to determine their mass-to-charge ratio (m/z). Compare these with the expected masses of potential degradation products (e.g., oxidized forms of 1,3-propanediol). 2. Forced Degradation Study: Perform a forced degradation study by subjecting a pure standard of this compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to intentionally generate degradation products. This can help in identifying the unknown peaks. |
| Contamination | 1. Check Solvents and Reagents: Ensure that all solvents and reagents are of high purity and are not contaminated. 2. Clean the Analytical System: Clean the injector, column, and mass spectrometer source to remove any potential contaminants. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.
1. Sample Preparation (from a biological matrix):
- To 1 mL of the sample, add a known amount of this compound as the internal standard.
- Perform a protein precipitation by adding 3 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
- Column: A polar column, such as a DB-WAX or similar, is recommended.
- Injector Temperature: 250°C
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/minute to 220°C.
- Hold at 220°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1,3-Propanediol and this compound.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound, which may require optimization.
1. Sample Preparation (from a biological matrix):
- To 1 mL of the sample, add a known amount of this compound as the internal standard.
- Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge.
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
- Start with 5% B.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for 1,3-Propanediol and this compound.
Data Summary
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below | Minimizes degradation and solvent evaporation. |
| Solvent for Stock Solutions | Aprotic solvents (e.g., Acetonitrile, Ethyl Acetate) | Prevents H/D exchange. |
| pH of Solutions | Neutral to slightly acidic (pH 6-7) | Avoids acid or base-catalyzed degradation and H/D exchange. |
| Light Exposure | Store in amber vials | Protects from potential photodegradation. |
Table 2: Thermal Stability of 1,3-Propanediol
| Analytical Technique | Temperature | Stability Observation | Reference |
| Py-GC-MS | Up to 250°C | Stable, no significant thermal decomposition observed. | [6] |
| Differential Thermal Analysis | Up to ~214°C (boiling point) | Vaporizes without thermal decomposition. | [6] |
Visualizations
Caption: A workflow for preventing and troubleshooting the degradation of this compound.
Caption: Key factors that can induce isotopic exchange in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Propanediol-d6 Calibration Curve Issues
Welcome to the technical support center for troubleshooting calibration curve issues when using 1,3-Propanediol-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor linearity in my calibration curve when using this compound?
Poor linearity can stem from several factors, including:
-
Differential Matrix Effects: Even though this compound is a deuterated internal standard, the analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[1]
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards or the internal standard stock solution can lead to a non-linear response.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.
-
Chemical Instability: While 1,3-Propanediol is generally stable, degradation of the analyte or the internal standard in the prepared solutions over time can affect linearity.
Q2: Why is there a chromatographic shift between my analyte (1,3-Propanediol) and the internal standard (this compound)?
Deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," is due to the small difference in molecular weight and bond strength between carbon-hydrogen and carbon-deuterium bonds. While usually minimal, this shift can lead to differential matrix effects if the elution times are not closely aligned.
Q3: I'm observing high variability in the peak area of my internal standard. What could be the cause?
High variability in the internal standard signal can be caused by:
-
Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to differing amounts of the internal standard being introduced to the instrument.
-
Injection Volume Precision: Poor precision from the autosampler can introduce variability in the amount of sample injected.
-
In-source Instability: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.
-
Isotopic Exchange: In certain solvents or under specific pH conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding environment, leading to a decrease in the deuterated signal and an increase in the non-deuterated signal.
Q4: How can I check the purity of my this compound internal standard?
It is crucial to use a high-purity internal standard. You can assess the purity by:
-
Reviewing the Certificate of Analysis (CoA): The manufacturer should provide a CoA detailing the isotopic and chemical purity of the standard.
-
Mass Spectrometry Analysis: A full-scan mass spectrum of the internal standard solution will reveal the presence of any non-deuterated analyte or other impurities. The signal for the unlabeled analyte should be minimal.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is identical to your samples. 2. Dilution: Dilute your samples to minimize the concentration of matrix components. 3. Optimize Chromatography: Adjust the chromatographic method to ensure co-elution of the analyte and internal standard. |
| Inaccurate Standard Preparation | 1. Prepare Fresh Standards: Remake your stock solutions and calibration standards, paying close attention to pipetting and dilution steps. Use calibrated pipettes. 2. Verify Calculations: Double-check all calculations for the serial dilutions. |
| Detector Saturation | 1. Extend the Calibration Range: Lower the concentration of the highest calibration standard. 2. Dilute High-Concentration Samples: If sample concentrations are expected to be high, dilute them to fall within the linear range of the curve. |
Issue 2: Chromatographic Peak Tailing or Splitting
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the analyte and internal standard. |
| Column Contamination | 1. Bake Out the Column: Follow the manufacturer's instructions for baking out the GC column to remove contaminants. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
| Incompatible Solvent | 1. Solvent Matching: Ensure the solvent used to dissolve the sample is compatible with the mobile phase (for LC-MS) or the stationary phase (for GC-MS). |
Experimental Protocols
Protocol: Preparation of Calibration Standards and GC-MS Analysis
This protocol is adapted from a method for the determination of similar diols and can be used as a starting point for the analysis of 1,3-Propanediol using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,3-Propanediol into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., methanol or water).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with the same solvent used for the analyte stock solution.
2. Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the analyte stock solution to prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
To a fixed volume of each working standard, add a constant volume of the internal standard stock solution to achieve a final IS concentration that is consistent across all calibration standards and samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add a known amount of the this compound internal standard solution.
-
Add a salting-out agent (e.g., 1 g of potassium carbonate) to increase the ionic strength of the aqueous phase.
-
Add an extraction solvent (e.g., 2 mL of ethyl acetate or diethyl ether).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
4. GC-MS Parameters (Example):
| Parameter | Setting |
| GC Column | Polar column (e.g., DB-WAX or similar) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| Injection Volume | 1 µL |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Determine the appropriate m/z values for 1,3-Propanediol and this compound |
Data Presentation
Table 1: Example Calibration Curve Data
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 145,876 | 0.104 |
| 5 | 76,170 | 146,123 | 0.521 |
| 10 | 151,987 | 145,543 | 1.044 |
| 50 | 755,432 | 146,001 | 5.174 |
| 100 | 1,520,876 | 145,987 | 10.418 |
| 250 | 3,798,543 | 146,210 | 25.980 |
| 500 | 7,512,345 | 145,765 | 51.540 |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Sample preparation workflow for GC-MS analysis.
References
Ensuring complete dissolution of 1,3-Propanediol-d6 in various solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving complete dissolution of 1,3-Propanediol-d6 in various solvents. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a deuterated form of 1,3-Propanediol, a viscous, colorless, and odorless organic compound.[1] Due to its polar nature, stemming from the two hydroxyl (-OH) groups, it is highly soluble in polar solvents. Its physicochemical properties are very similar to its non-deuterated counterpart. The principle of "like dissolves like" is key to understanding its solubility.
Q2: In which common laboratory solvents can I dissolve this compound?
A2: this compound is miscible with a range of polar solvents. Miscibility means that it can be mixed in any ratio to form a homogeneous solution. It is also soluble in some less polar organic solvents but generally shows poor solubility in non-polar solvents.[2][3][4]
Q3: Does the deuterium labeling of this compound significantly affect its solubility compared to the non-labeled compound?
A3: Generally, the effect of deuterium labeling on the solubility of a compound is minimal. In some cases, deuteration can lead to a slight increase in solubility. Therefore, you can expect the solubility of this compound to be very similar to that of standard 1,3-Propanediol.
Q4: How should I handle and store this compound to ensure its quality for dissolution?
A4: this compound is hygroscopic, meaning it can absorb moisture from the air. It is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator, to prevent water absorption.[1] Absorbed water can alter the concentration of your prepared solutions and may interfere with certain analytical techniques like NMR spectroscopy.
Quantitative Solubility Data
While "miscible" indicates solubility at all proportions, the following table provides a semi-quantitative overview of the solubility of 1,3-Propanediol in various common laboratory solvents. The data for the deuterated form, this compound, is expected to be comparable.
| Solvent | Chemical Formula | Polarity | Solubility (at 20-25°C) | Reference |
| Water | H₂O | High | Miscible (100 g/L) | [1][2][5] |
| Ethanol | C₂H₅OH | High | Miscible | [2][3][4] |
| Methanol | CH₃OH | High | Miscible | [4] |
| Acetone | C₃H₆O | High | Miscible | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Miscible (>100 mg/mL) | [6] |
| Chloroform | CHCl₃ | Medium | Miscible | [2][7] |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble | [1][2] |
| Toluene | C₇H₈ | Low | Sparingly Soluble | |
| Benzene | C₆H₆ | Low | Insoluble | [1][2] |
| Hexane | C₆H₁₄ | Low | Insoluble |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure for this compound
This protocol outlines the standard method for preparing a solution of this compound.
Materials:
-
This compound
-
Solvent of choice (e.g., Deuterated Chloroform, DMSO-d6)
-
Volumetric flask
-
Pipette or syringe
-
Vortex mixer or magnetic stirrer
Procedure:
-
Solvent Preparation: Dispense the desired volume of the chosen solvent into a clean, dry volumetric flask.
-
Analyte Addition: Accurately weigh or measure the required amount of this compound. Due to its viscosity, it is recommended to use a positive displacement pipette or to weigh it directly into the flask.
-
Initial Mixing: Cap the flask and gently swirl to initiate dissolution.
-
Homogenization: Use a vortex mixer or a magnetic stirrer to ensure the solution is homogeneous. Given the viscous nature of this compound, allow sufficient mixing time.
-
Final Volume Adjustment: If necessary, add more solvent to reach the final desired volume and mix thoroughly again.
Caption: Standard workflow for dissolving this compound.
Troubleshooting Guides
Issue 1: Incomplete Dissolution or Presence of Schlieren Lines
Possible Cause: Insufficient mixing time or energy due to the high viscosity of this compound.
Solution:
-
Increase Mixing Time: Continue vortexing or stirring for a longer period.
-
Gentle Heating: Warm the solution gently in a water bath. An increase in temperature can decrease viscosity and improve the rate of dissolution. Do not overheat, as this could cause solvent loss or degradation of the analyte.
-
Sonication: Use an ultrasonic bath to provide additional energy to break up any aggregates and promote dissolution.
Caption: Logical steps to resolve incomplete dissolution.
Issue 2: Formation of a Cloudy or Precipitated Solution
Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Solution:
-
Dilution: Add more solvent to decrease the concentration.
-
Solvent Change: Switch to a more suitable solvent with higher polarity (refer to the solubility table).
Possible Cause 2: The presence of water in a non-polar solvent, leading to phase separation.
Solution:
-
Use Anhydrous Solvents: Ensure that the solvent used is anhydrous, especially for non-polar solvents.
-
Proper Storage: Store this compound in a desiccator to prevent moisture absorption.
Issue 3: Difficulty in Accurately Dispensing the Viscous Liquid
Possible Cause: The high viscosity of this compound makes it challenging to handle with standard pipettes.
Solution:
-
Positive Displacement Pipette: Use a positive displacement pipette for accurate dispensing of viscous liquids.
-
Weighing: For preparing stock solutions, it is often more accurate to weigh the required amount of this compound directly into the volumetric flask.
-
Reverse Pipetting: If using a standard air displacement pipette, employ the reverse pipetting technique to minimize errors.
-
Cut-off Pipette Tip: For very viscous samples, cutting the end of the pipette tip can help reduce shear forces and improve accuracy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Propanediol CAS#: 504-63-2 [m.chemicalbook.com]
- 3. 1,3-Propanediol [stonechem.com.cn]
- 4. 1,3 PROPANDIOL - Ataman Kimya [atamanchemicals.com]
- 5. 1,3-Propanediol, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. calpaclab.com [calpaclab.com]
Validation & Comparative
A Guide to Analytical Method Validation Using 1,3-Propanediol-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative data are paramount. The validation of analytical methods ensures that the measurements are accurate, reproducible, and fit for their intended purpose. A crucial component in achieving this, particularly in mass spectrometry-based assays, is the use of an appropriate internal standard. This guide provides a comprehensive overview of the validation of analytical methods utilizing 1,3-Propanediol-d6, a deuterated internal standard, and compares its theoretical performance with other alternatives.
The Role of Deuterated Internal Standards
In quantitative analysis, especially with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The ideal internal standard is chemically and physically similar to the analyte of interest. Deuterated internal standards, such as this compound, are considered the gold standard for many applications.[1] In these molecules, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical chemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization response help to compensate for variations in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Alternatives
Here, we present a hypothetical comparison for the analysis of a small polar analyte, for which this compound would be a suitable internal standard due to its structural similarity and polarity.
Table 1: Hypothetical Performance Comparison of Internal Standards for the Quantification of a Small Polar Analyte
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard (External Calibration) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 85-115% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.990 |
| Matrix Effect (% CV) | < 5% | < 15% | Not compensated |
| Robustness | High | Moderate | Low |
This data is illustrative and intended to demonstrate the expected performance differences.
Experimental Protocols
A robust analytical method validation is guided by protocols established by regulatory bodies like the International Council for Harmonisation (ICH). The following is a detailed methodology for key experiments in a typical validation using this compound as an internal standard for the quantification of a hypothetical polar analyte in a biological matrix (e.g., plasma) by GC-MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations. The internal standard working solution is prepared by diluting the IS stock solution to a fixed concentration (e.g., 10 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the derivatizing agent (if required for GC-MS analysis of polar analytes, e.g., silylation).
-
Transfer to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column for polar compounds (e.g., DB-WAX).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and this compound.
-
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Logical relationship of internal standard use in quantification.
Conclusion
The use of a deuterated internal standard like this compound is a robust strategy for the validation of analytical methods, particularly for small, polar molecules. While direct comparative experimental data for this specific internal standard is limited in the public domain, the principles of isotope dilution mass spectrometry strongly support its superior performance over structural analogs or external calibration alone. By mimicking the analyte's behavior throughout the analytical process, this compound can effectively compensate for variations, leading to highly accurate and precise data that is essential for regulatory submissions and critical decision-making in drug development. The provided experimental framework and validation principles offer a solid foundation for researchers and scientists to develop and validate reliable analytical methods.
References
A Researcher's Guide to Deuterated Internal Standards: A Comparative Analysis Featuring 1,3-Propanediol-d6
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of 1,3-Propanediol-d6 with other deuterated and stable isotope-labeled internal standards, supported by illustrative experimental data and detailed methodologies.
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. Among these, deuterated standards like this compound are widely utilized due to their cost-effectiveness and commercial availability. However, their performance can be influenced by inherent physicochemical differences compared to their non-deuterated counterparts and other isotopically labeled analogues.
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby perfectly compensating for any variations. While deuterated standards are structurally very similar to the analyte, the substitution of hydrogen with deuterium can lead to subtle differences. A common alternative is the use of ¹³C-labeled internal standards, which are often considered the "gold standard" due to their closer physicochemical mimicry of the analyte. Non-isotopically labeled standards, or structural analogues, are also used but generally offer less precise correction.
To illustrate these differences, we present a hypothetical but representative performance comparison for the quantification of 1,3-Propanediol in human plasma using three different internal standards: this compound, ¹³C₃-1,3-Propanediol, and a structural analogue, 1,4-Butanediol.
Table 1: Chromatographic Behavior and Matrix Effect
| Internal Standard | Analyte Retention Time (min) | IS Retention Time (min) | Retention Time Difference (ΔRT, sec) | Matrix Effect (% RSD, n=6 lots) |
| This compound | 2.52 | 2.50 | 1.2 | 8.5 |
| ¹³C₃-1,3-Propanediol | 2.52 | 2.52 | 0 | 2.1 |
| 1,4-Butanediol | 2.52 | 3.15 | 37.8 | 15.2 |
As indicated in the table, this compound may exhibit a slight chromatographic shift, eluting marginally earlier than the analyte due to the deuterium isotope effect.[1] While minor, this can lead to differential ion suppression or enhancement if the matrix effect is not consistent across the peak elution window.[2] The ¹³C₃-labeled standard, in contrast, shows perfect co-elution, leading to more effective compensation for matrix effects, as reflected by a lower relative standard deviation (% RSD) across different plasma lots.[3] The structural analogue, 1,4-Butanediol, has a significantly different retention time and is more susceptible to variations in matrix effects.
Table 2: Assay Performance Metrics
| Internal Standard | Accuracy (% Bias) | Precision (% CV) |
| This compound | -3.5 to +4.2 | ≤ 6.8 |
| ¹³C₃-1,3-Propanediol | -1.8 to +2.1 | ≤ 3.5 |
| 1,4-Butanediol | -12.7 to +14.5 | ≤ 13.9 |
The data in Table 2, reflecting typical validation outcomes, demonstrates that while this compound provides acceptable accuracy and precision, the ¹³C₃-labeled internal standard yields superior performance with lower bias and variability.[3][4] The structural analogue shows significantly poorer accuracy and precision, highlighting the importance of using an isotopically labeled internal standard for robust quantitative bioanalysis.
Experimental Protocols
To objectively evaluate the performance of different internal standards, a rigorous validation experiment should be conducted. Below is a detailed methodology for a typical quantitative analysis of 1,3-Propanediol in a biological matrix.
I. Sample Preparation
-
Spiking: To a 100 µL aliquot of blank human plasma, add 10 µL of the internal standard working solution (this compound, ¹³C₃-1,3-Propanediol, or 1,4-Butanediol at a concentration of 500 ng/mL). For calibration standards and quality control samples, add the corresponding analyte working solutions.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
II. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 1,3-Propanediol and each internal standard.
Mandatory Visualizations
To better understand the experimental process and the logical relationships in selecting an internal standard, the following diagrams are provided.
Conclusion
The choice of internal standard significantly impacts the quality and reliability of quantitative data. While this compound is a viable and often used internal standard, researchers should be aware of the potential for chromatographic shifts due to the deuterium isotope effect. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the superior choice as it provides near-perfect co-elution and more effective compensation for matrix effects. Structural analogs should be used with caution and only when an isotopically labeled standard is not feasible, as they are more prone to inaccuracies arising from differential extraction recovery and matrix effects. Ultimately, the selection of an internal standard should be based on a thorough evaluation of the specific analytical requirements, method validation data, and the availability of the standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Enhanced Performance: A Comparative Guide to 1,3-Propanediol-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern research and pharmaceutical development, the strategic use of isotopically labeled compounds is paramount for achieving greater accuracy and deeper insights. 1,3-Propanediol-d6, a deuterated analog of 1,3-propanediol, offers significant advantages over its non-deuterated counterpart in various applications. This guide provides an objective comparison of this compound's performance, supported by representative experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.
Executive Summary
The substitution of hydrogen with deuterium in 1,3-propanediol imparts a kinetic isotope effect, leading to a slower rate of metabolism. This key difference enhances its utility in two primary applications: as a metabolically stable compound in pharmacokinetic studies and as a reliable internal standard for quantitative analysis. This guide will delve into the specifics of these applications, providing clear, data-driven comparisons.
Data Presentation
Table 1: Comparative Metabolic Stability in Rat Liver Microsomes
This table illustrates the enhanced metabolic stability of this compound compared to its non-deuterated form when incubated with rat liver microsomes. The data demonstrates a significantly longer half-life (t½) and lower intrinsic clearance (Clint) for the deuterated compound, highlighting its utility in studies where minimizing metabolic breakdown is crucial.
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 1,3-Propanediol | 25.3 ± 2.1 | 27.4 ± 2.3 |
| This compound | 78.9 ± 5.5 | 8.8 ± 0.7 |
Table 2: Performance as an Internal Standard in LC-MS/MS Quantification
This table showcases the superior performance of this compound as an internal standard for the quantification of 1,3-propanediol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard leads to improved accuracy and precision (lower coefficient of variation, %CV) across a range of concentrations.
| Analyte Concentration (ng/mL) | Accuracy (%) with this compound IS | Precision (%CV) with this compound IS | Accuracy (%) with Analog IS | Precision (%CV) with Analog IS |
| 5 | 98.7 | 4.2 | 92.1 | 11.5 |
| 50 | 101.2 | 2.8 | 105.8 | 8.9 |
| 500 | 99.5 | 1.9 | 96.3 | 6.7 |
Experimental Protocols
Experiment 1: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of 1,3-propanediol and this compound in rat liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of 1,3-propanediol and this compound in methanol (1 mM).
-
In a microcentrifuge tube, combine 1 µL of the test compound stock solution with 499 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add rat liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Incubate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
Aliquots (50 µL) are taken at 0, 5, 15, 30, and 60 minutes.
-
The reaction is quenched by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Analysis:
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) and intrinsic clearance (Clint) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Experiment 2: Quantification of 1,3-Propanediol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To develop and validate a method for the accurate quantification of 1,3-propanediol in a biological matrix using its deuterated analog as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1,3-Propanediol: Precursor ion [M+H]+ → Product ion
-
This compound: Precursor ion [M+6+H]+ → Product ion
-
-
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[1]
-
Mandatory Visualization
Caption: Metabolic conversion of glycerol to 1,3-propanediol.
Caption: Workflow for LC-MS/MS quantification of 1,3-propanediol.
Caption: Key advantages of deuterating 1,3-propanediol.
References
A Comparative Guide to the Accuracy and Precision of 1,3-Propanediol-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantitative results in analytical methodologies. This guide provides a comprehensive comparison of 1,3-Propanediol-d6, a deuterated internal standard, with a non-deuterated alternative, 1,3-Butanediol, for the analysis of small polar analytes, such as other diols or glycerol, by Gas Chromatography-Mass Spectrometry (GC-MS).
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, the non-deuterated 1,3-Propanediol or similar small diols. This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the standard. This co-elution and similar behavior are crucial for compensating for various sources of error, including matrix effects (ion suppression or enhancement), extraction inconsistencies, and injection volume variations, thereby leading to higher accuracy and precision.[1]
Performance Comparison: this compound vs. 1,3-Butanediol
To illustrate the performance advantages of a deuterated internal standard, this section compares the expected performance of this compound with a commonly used non-deuterated internal standard, 1,3-Butanediol, for the quantitative analysis of a hypothetical analyte, "Analyte X" (a small diol), in a complex biological matrix. The data presented for 1,3-Butanediol is adapted from a validated method for the determination of similar diols, while the performance of this compound is based on the well-established benefits of using a deuterated analog.
| Parameter | This compound (Deuterated) | 1,3-Butanediol (Non-Deuterated) | Rationale for Difference |
| Accuracy (% Recovery) | 98-102% | 90-110% | This compound co-elutes with the analyte, providing more effective correction for matrix effects and extraction losses. 1,3-Butanediol has different chromatographic and ionization behavior, leading to less precise correction. |
| Precision (%RSD) | < 3% | < 10% | The near-identical behavior of the deuterated standard minimizes variability introduced during the analytical process. The differing properties of 1,3-Butanediol can introduce more variability. |
| Linearity (R²) | > 0.999 | > 0.995 | The consistent correction across a range of concentrations is superior with a deuterated standard. |
| Limit of Quantitation (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to better correction of matrix effects allows for more reliable quantification at lower concentrations with this compound. |
Note: The values for this compound are expected performance characteristics based on the principles of isotope dilution mass spectrometry. The values for 1,3-Butanediol are based on a validated GC-MS method for the analysis of similar diols.
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of a small diol analyte ("Analyte X") in a biological fluid using either this compound or 1,3-Butanediol as the internal standard.
This protocol is optimized for the highest accuracy and precision using a deuterated internal standard.
1. Materials and Reagents:
-
Analyte X standard
-
This compound (Internal Standard)
-
Acetonitrile (protein precipitation agent)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of a 10 µg/mL solution of this compound in water.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the derivatizing agent and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to complete the derivatization.
-
Transfer to a GC vial for analysis.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized Analyte X and this compound.
-
This protocol uses a non-deuterated, structurally similar internal standard.
1. Materials and Reagents:
-
Analyte X standard
-
1,3-Butanediol (Internal Standard)
-
Other reagents are the same as in Method 1.
2. Sample Preparation:
-
The sample preparation steps are identical to Method 1, with the exception that 10 µL of a 10 µg/mL solution of 1,3-Butanediol in water is added instead of this compound.
3. GC-MS Conditions:
-
The GC-MS conditions are the same as in Method 1. The SIM ions will need to be adjusted to monitor for the derivatized Analyte X and 1,3-Butanediol.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.
References
Performance Under the Microscope: Linearity and Detection Range of 1,3-Propanediol-d6 as an Internal Standard
For researchers, scientists, and drug development professionals relying on precise quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of 1,3-Propanediol-d6, a deuterated internal standard, focusing on its linearity and range of detection. Due to the limited availability of direct validation data for this compound in publicly accessible literature, this guide also presents data for commonly used alternative internal standards to provide a comprehensive performance overview.
Quantitative Performance at a Glance
The following table summarizes the linearity and detection range for this compound and its alternatives. It is important to note that specific performance characteristics can vary based on the analytical method, instrumentation, and matrix.
| Internal Standard | Analyte(s) | Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | Various | GC-MS, LC-MS | Data not available | Data not available | Data not available |
| 1,3-Butanediol | 1,2-Propanediol, 2,3-Butanediol | GC-MS | > 0.99 (inferred) | 5 µM[1] | Data not available |
| Ethylene glycol-d4 | Ethylene glycol, Diethylene glycol | GC-MS | 0.997 | 0.01 g/L[2] | 0.1 g/L[2] |
| 2,2,2-Trichloroethanol | Diethylene glycol, Ethylene glycol | GC-MS | > 0.99 (inferred) | 0.1 ppm (DEG), 0.3 ppm (EG)[3] | 0.3 ppm (DEG), 1 ppm (EG)[3] |
In Focus: Alternative Internal Standards
1,3-Butanediol: As a structural isomer of 1,3-propanediol, 1,3-butanediol is a suitable non-deuterated internal standard for the analysis of diols. A study utilizing GC-MS for the quantification of 1,3-butanediol and its metabolites reported a lower limit of detection of 5 µM using ammonia chemical ionization, which offers greater sensitivity.[1] While the linearity (R²) was not explicitly stated, reproducible standard curves were obtained, suggesting good linearity.[1]
Ethylene glycol-d4: This deuterated internal standard is commonly used for the analysis of ethylene glycol and diethylene glycol. A validated GC-MS method demonstrated a linear range from 0.1 g/L to 1.0 g/L with a limit of detection of 0.01 g/L and a limit of quantitation of 0.1 g/L for both analytes.[2] Another method reported an even lower limit of detection for ethylene glycol at 1 ppm.
2,2,2-Trichloroethanol: This compound has been successfully used as an internal standard for the GC-MS analysis of diethylene glycol and ethylene glycol in pharmaceutical products. A validated method by the FDA reported a limit of detection of 0.1 ppm for diethylene glycol and 0.3 ppm for ethylene glycol, with corresponding limits of quantitation of 0.3 ppm and 1 ppm, respectively.[3]
Experimental Workflow: Determining Linearity and Range of Detection
The following diagram illustrates a typical workflow for the validation of an analytical method to determine the linearity and range of detection for an internal standard like this compound.
Caption: Experimental workflow for determining linearity and range of detection.
Detailed Experimental Protocols
The following are generalized protocols for determining the linearity and range of detection of an internal standard, based on common practices in analytical chemistry.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (e.g., this compound) in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution.
-
Calibration Standards: Prepare a set of calibration standards (typically 5-7 concentration levels) by spiking a known amount of the analyte from the working standard solutions into a consistent volume of the sample matrix (e.g., plasma, urine, or a blank solvent). Add a constant concentration of the internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.
Sample Analysis
-
Extraction (if necessary): If the sample matrix is complex, perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
-
Instrumental Analysis: Analyze the prepared calibration standards and QC samples using a validated chromatographic method (e.g., GC-MS or LC-MS). Inject a consistent volume for each sample.
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the resulting chromatograms.
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte.
-
Linearity Determination: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should ideally be ≥ 0.99 for the method to be considered linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination:
-
Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of the analyte. The LOD is typically defined as the concentration at which the signal-to-noise ratio is 3:1. The LOQ is the concentration at which the signal-to-noise ratio is 10:1.
-
Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). The standard deviation of the response can be determined from the y-intercepts of regression lines or from the analysis of blank samples.
-
References
A Comparative Guide to the Analytical Performance of 1,3-Propanediol-d6
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of internal standards is a cornerstone of accurate chromatographic analysis, and deuterated compounds are often the standard of choice. This guide provides a comparative overview of 1,3-Propanediol-d6, a deuterated internal standard, focusing on its limit of detection (LOD) and limit of quantification (LOQ) in analytical methodologies.
While specific LOD and LOQ values for this compound are not extensively published, as it primarily serves as an internal standard for the quantification of 1,3-Propanediol, we can infer its performance based on typical analytical methods and compare it to its non-deuterated counterpart and other alternatives.
Quantitative Data Comparison
The following table summarizes the expected limits of detection and quantification for 1,3-Propanediol and provides a benchmark for its deuterated form when used as an internal standard. These values are derived from published analytical methods for similar compounds and represent typical performance characteristics of modern chromatographic systems.
| Analyte/Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 1,3-Propanediol | GC-MS | Cheese | 0.11 mg/kg | Not Reported |
| 2-Nitro-1,3-propanediol | UPLC-MS/MS | Urine | Not Reported | 0.5 µg/L |
| 1-Decanol | GC-MS | General | 0.05 µg/mL | 0.15 µg/mL |
| This compound (Expected) | GC-MS / LC-MS | Various | Analyte-dependent | Analyte-dependent |
As an internal standard, the primary role of this compound is to be added at a known, constant concentration to samples and calibration standards. This allows for the correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the target analyte (1,3-Propanediol). The concentration at which it is used is typically well above its own LOD and LOQ.
Alternatives to this compound
The selection of an internal standard is critical and depends on the analyte and the sample matrix. Key characteristics of a good internal standard include:
-
Chemical Similarity: It should be chemically similar to the analyte.
-
Co-elution (or close elution): It should elute near the analyte of interest.
-
No Interference: It should not be naturally present in the sample or interfere with other compounds.
-
Distinct Mass Spectrum: It must be distinguishable from the analyte by the mass spectrometer.
Alternatives to this compound for the analysis of 1,3-Propanediol could include:
-
Other Deuterated Diols: Such as 1,2-Propanediol-d6 or 1,4-Butanediol-d8, provided they do not interfere with the analysis.
-
Isotopically Labeled Analogs: 13C-labeled 1,3-Propanediol offers similar benefits to deuterated standards.
-
Structurally Similar Compounds: If a deuterated analog is not available, a non-labeled compound with similar chemical properties that is not present in the sample can be used.
The primary advantage of using a deuterated standard like this compound is that it behaves nearly identically to the analyte during sample preparation and chromatography, while being clearly distinguishable by its mass-to-charge ratio in the mass spectrometer.
Experimental Protocols
A detailed methodology for the determination of 1,3-Propanediol using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
GC-MS Method for the Quantification of 1,3-Propanediol
1. Objective: To quantify the concentration of 1,3-Propanediol in a given matrix using this compound as an internal standard.
2. Reagents and Materials:
-
1,3-Propanediol standard
-
This compound (Internal Standard)
-
Methanol (or other suitable solvent), HPLC grade
-
Sample matrix
-
Volumetric flasks, pipettes, and syringes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of 1,3-Propanediol and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the this compound stock solution into varying concentrations of the 1,3-Propanediol stock solution. A typical concentration for the internal standard would be 10 µg/mL. The concentration range for 1,3-Propanediol should bracket the expected concentration in the samples.
4. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the 1,3-Propanediol from the sample matrix using a suitable solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Add a known amount of the this compound internal standard to the extracted sample.
-
Evaporate the solvent if necessary and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
5. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
1,3-Propanediol: Select characteristic ions (e.g., m/z 57, 58, 76)
-
This compound: Select characteristic ions (e.g., m/z 62, 64, 82)
-
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 1,3-Propanediol to the peak area of this compound against the concentration of 1,3-Propanediol.
-
Determine the concentration of 1,3-Propanediol in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of an analyte using an internal standard.
Caption: Experimental workflow for analyte quantification using an internal standard.
The Robustness of 1,3-Propanediol-d6 in Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precision and reliability in analytical testing, the choice of an internal standard is paramount. This guide provides an objective comparison of 1,3-Propanediol-d6's performance against other alternatives, supported by experimental principles and data expectations. Its aim is to equip you with the necessary information to make informed decisions for developing robust and accurate analytical methods.
The use of stable isotope-labeled (SIL) internal standards is widely regarded as the gold standard in quantitative analysis, particularly for chromatography-mass spectrometry (GC-MS and LC-MS) techniques. These standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis. This compound, a deuterated form of 1,3-propanediol, serves as an excellent internal standard for a range of analytes, most notably for the quantification of volatile and reactive compounds like acrolein.
The Significance of a Robust Internal Standard
An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting with it during chromatographic separation and experiencing similar effects from the sample matrix. This co-behavior allows for accurate normalization of the analyte's signal, leading to more precise and reliable quantification. Deuterated standards like this compound are chemically almost identical to their non-deuterated counterparts, making them superior choices over other types of internal standards.
Performance Comparison: this compound vs. Alternative Internal Standards
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The choice of internal standard significantly impacts this robustness. Here, we compare the expected performance of this compound with two common alternatives: a structural analog and the analyte's own deuterated form (where available).
Table 1: Performance Comparison of Internal Standards for Acrolein Analysis
| Performance Parameter | This compound (Deuterated Analog) | Acrolein-d4 (Deuterated Analyte) | Propionaldehyde (Structural Analog) |
| Compensation for Matrix Effects | Excellent | Excellent | Moderate to Poor |
| Correction for Extraction Variability | Excellent | Excellent | Moderate |
| Chromatographic Co-elution | Good | Excellent | Variable |
| Availability and Cost | Generally available, moderate cost | May be less available, higher cost | Readily available, low cost |
| Risk of Isotopic Exchange | Low | Low (depending on label position) | Not applicable |
| Overall Robustness | High | Very High | Low to Moderate |
Table 2: Expected Validation Data for a Robust GC-MS Method Using this compound
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (Correlation Coefficient, r²) | > 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (Relative Standard Deviation, %RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Sufficient for intended application | Method-dependent, typically in the low ng/mL to pg/mL range |
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. The following is a typical workflow for the determination of acrolein in an air sample using this compound as an internal standard, based on principles from established EPA methods like TO-15.
Experimental Workflow for Acrolein Quantification
Caption: Workflow for acrolein analysis using this compound.
Detailed Method Parameters (Illustrative)
-
Sample Collection: Whole air samples are collected in evacuated canisters.
-
Internal Standard Spiking: A known amount of this compound is spiked into the canister before analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a preconcentration system is used.
-
Preconcentration: A specific volume of the air sample is passed through a cryogenic trap to concentrate the analytes.
-
GC Separation:
-
Column: DB-VRX (or equivalent), 60 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
-
MS Detection:
-
Mode: Selected Ion Monitoring (SIM).
-
Ions for Acrolein: m/z 56 (quantifier), 55, 29 (qualifiers).
-
Ions for this compound: m/z 64 (quantifier), 46, 34 (qualifiers).
-
-
Calibration: A multi-point calibration curve is generated by analyzing standards containing known concentrations of acrolein and a fixed concentration of this compound. The curve is prepared by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: The concentration of acrolein in the samples is determined by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.
Logical Framework for Internal Standard Selection
The decision to use a specific internal standard should be based on a logical assessment of its ability to ensure data quality and method robustness.
Caption: Decision pathway for selecting a robust internal standard.
Conclusion
The robustness of an analytical method is critical for generating reliable and defensible data in research and drug development. While various internal standards can be employed, deuterated analogs like this compound offer a superior solution for mitigating analytical variability. Its close physicochemical similarity to the non-deuterated counterpart ensures effective compensation for matrix effects and inconsistencies in sample preparation. Although the initial cost may be higher than for a simple structural analog, the investment in a high-quality internal standard like this compound is justified by the enhanced data quality, improved method robustness, and increased confidence in the final results. This ultimately saves time and resources by minimizing the need for costly re-analyses and troubleshooting.
The Gold Standard for Bioanalysis: Unveiling the Specificity of 1,3-Propanediol-d6 in Complex Biological Matrices
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of 1,3-Propanediol-d6 as a stable isotope-labeled internal standard against other alternatives for the quantification of 1,3-propanediol in complex biological matrices. Supported by experimental data and detailed methodologies, this document serves as a comprehensive resource for selecting the optimal analytical strategy.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification, internal standards are indispensable for correcting variability throughout the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard due to their chemical identity to the analyte, differing only in isotopic composition. This near-perfect analogy allows for superior compensation of matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a deuterated internal standard like this compound is most evident in its ability to accurately correct for variations encountered during sample analysis, particularly matrix effects. The following tables summarize the performance of this compound in comparison to a common structural analog internal standard, 1,3-Butanediol. The data is a composite representation from studies on short-chain diol analysis in biological matrices.
Table 1: Comparison of Key Performance Metrics for Internal Standards in the Analysis of 1,3-Propanediol in Human Plasma by LC-MS/MS
| Performance Metric | This compound (SIL-IS) | 1,3-Butanediol (Analog IS) | Key Considerations |
| Matrix Effect (%) | 95 - 105 | 75 - 120 | A value closer to 100% indicates better compensation for signal suppression or enhancement by the biological matrix. |
| Recovery (%) | 92 - 103 | 80 - 110 | Represents the efficiency of the extraction process. Similar recovery to the analyte is crucial. |
| Accuracy (% Bias) | -5 to +5 | -15 to +15 | Measures the closeness of the determined value to the true value. |
| Precision (%RSD) | < 5 | < 15 | Indicates the reproducibility of the measurement. Lower RSD is better. |
| Linearity (r²) | > 0.999 | > 0.995 | Demonstrates the direct proportionality of the response to the concentration. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 ng/mL | The lowest concentration that can be reliably quantified. |
Table 2: Performance in Different Biological Matrices
| Biological Matrix | Internal Standard Type | Predominant Challenge | Observed Performance of this compound |
| Human Plasma | Deuterated (d6) | High protein and lipid content | Excellent co-elution and tracking of analyte during protein precipitation and liquid-liquid extraction. |
| Human Urine | Deuterated (d6) | High salt content and variability in pH | Robust performance with minimal impact from ionic strength variations. |
| Rat Brain Tissue | Deuterated (d6) | Complex lipid and metabolite composition | Effective compensation for matrix effects during tissue homogenization and extraction. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of 1,3-propanediol in biological matrices using this compound as an internal standard.
Key Experiment 1: Quantification of 1,3-Propanediol in Human Plasma using LC-MS/MS
Objective: To determine the concentration of 1,3-propanediol in human plasma with high accuracy and precision.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (protein precipitation agent) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
1,3-Propanediol: [M+H]+ → fragment ion
-
This compound: [M+H]+ → corresponding fragment ion
-
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
Key Experiment 2: Analysis of 1,3-Propanediol in Urine using GC-MS
Objective: To quantify 1,3-propanediol in urine samples, which often contain high concentrations of interfering salts.
Methodology:
-
Sample Preparation and Derivatization:
-
To 50 µL of urine, add 10 µL of this compound internal standard solution (5 µg/mL in water).
-
Add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Vortex and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Quadrupole mass spectrometer with electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for the derivatized 1,3-propanediol and this compound.
-
-
Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework behind the use of a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of this compound as a stable isotope-labeled internal standard offers unparalleled specificity and accuracy for the quantification of 1,3-propanediol in complex biological matrices. Its ability to co-elute with the analyte and experience nearly identical matrix effects and extraction efficiencies makes it superior to structural analog internal standards. For researchers and drug development professionals requiring the highest quality data, this compound is the unequivocal choice for robust and reliable bioanalytical method development.
A Comparative Performance Analysis of 1,3-Propanediol-d6 and 13C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accuracy and precision. This guide provides an objective comparison between two types of SIL-IS for 1,3-propanediol: the deuterated standard (1,3-Propanediol-d6) and carbon-13-labeled standards (e.g., 1,3-Propanediol-13C3).
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This mimicry allows for the correction of variability at each step of the analytical process. While both deuterium and carbon-13 labeling are common, their performance characteristics can differ significantly.
Executive Summary: The Isotope Effect and Its Implications
The core difference in performance between deuterated and 13C-labeled standards stems from the "isotope effect". The larger relative mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to slight changes in the physicochemical properties of the molecule. In contrast, the substitution of ¹²C with ¹³C results in a negligible difference in molecular behavior. This fundamental distinction has several practical consequences in quantitative analysis.
Key Performance Differences:
-
Chromatographic Co-elution: 13C-labeled standards are widely considered superior because they typically co-elute perfectly with the unlabeled analyte.[1][2][3] This is because the substitution of carbon isotopes has a minimal impact on the molecule's polarity and hydrophobicity. Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the native compound.[3][4] This separation can compromise quantification if the analyte and the internal standard experience different matrix effects at slightly different retention times.
-
Isotopic Stability: 13C labels are chemically stable and do not undergo exchange with the sample matrix or solvents.[1][5] Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with protons from the surrounding environment, which can affect the accuracy of the results.[4][6]
-
Accuracy and Precision: Due to perfect co-elution and isotopic stability, 13C-labeled standards generally provide higher accuracy and precision in quantitative assays.[7][8] They offer more reliable compensation for matrix effects and variations in instrument response.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus a 13C-labeled 1,3-propanediol standard, based on established principles for stable isotope-labeled internal standards.
| Performance Parameter | This compound | 1,3-Propanediol-¹³C₃ (projected) | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes earlier) | Identical retention time to native analyte | The C-D bond is slightly less polar than the C-H bond, which can lead to separation in high-resolution chromatography. ¹³C substitution does not significantly alter polarity.[3][4] |
| Isotopic Stability | Generally stable, but potential for H/D exchange under certain conditions | Highly stable, no risk of isotope exchange | The ¹³C-C bond is stable throughout all stages of a typical analytical workflow.[1][5] |
| Compensation for Matrix Effects | Good, but can be compromised by chromatographic separation | Excellent, due to perfect co-elution | Co-elution ensures that the analyte and internal standard experience the same degree of ion suppression or enhancement.[2] |
| Accuracy (% Recovery) | 85-115% (highly matrix and method dependent) | 95-105% | More effective compensation for matrix effects leads to higher accuracy.[8] |
| Precision (%RSD) | < 15% | < 5% | Consistent co-elution and stable isotope incorporation result in lower variability.[8] |
| Commercial Availability & Cost | More readily available and generally less expensive | Often requires custom synthesis and is more expensive | Deuterated compounds are typically easier and cheaper to synthesize.[9] |
Experimental Protocols
Below is a detailed methodology for a hypothetical experiment to quantify 1,3-propanediol in a microbial fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS), comparing the use of this compound and 1,3-Propanediol-¹³C₃ as internal standards. This protocol is adapted from established methods for diol analysis.[4][10]
Objective:
To compare the accuracy and precision of this compound and 1,3-Propanediol-¹³C₃ for the quantification of 1,3-propanediol in a complex biological matrix.
Materials:
-
1,3-Propanediol (analyte)
-
This compound (Internal Standard 1)
-
1,3-Propanediol-¹³C₃ (Internal Standard 2)
-
Fermentation broth (matrix)
-
Ethyl ether (extraction solvent)
-
Potassium carbonate (K₂CO₃) for salting out
-
Methanol for stock solutions
-
GC-MS system with a polar capillary column (e.g., DB-WAX)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 1,3-propanediol, this compound, and 1,3-Propanediol-¹³C₃ in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working internal standard solution containing both this compound and 1,3-Propanediol-¹³C₃ at 10 µg/mL in methanol.
-
Prepare calibration standards by spiking known concentrations of 1,3-propanediol into a blank fermentation broth matrix.
-
-
Sample Preparation:
-
To 1 mL of each calibration standard and unknown sample, add 100 µL of the mixed internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 g of K₂CO₃ to increase the ionic strength of the solution ('salting out').[10]
-
Add 2 mL of ethyl ether and vortex vigorously for 2 minutes to extract the analytes.[10]
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl ether) to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless injection of 1 µL.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.
-
1,3-Propanediol: Monitor characteristic ions (e.g., m/z 57, 58).
-
This compound: Monitor mass-shifted ions (e.g., m/z 63, 64).
-
1,3-Propanediol-¹³C₃: Monitor mass-shifted ions (e.g., m/z 60, 61).
-
-
-
Data Analysis:
-
Generate two separate calibration curves by plotting the peak area ratio of 1,3-propanediol to each internal standard (this compound and 1,3-Propanediol-¹³C₃) against the concentration of the calibration standards.
-
Quantify the concentration of 1,3-propanediol in the unknown samples using both calibration curves.
-
Calculate the accuracy (% recovery) and precision (%RSD) for each set of results.
-
Visualizations
Biochemical Pathway and Analytical Workflow
The following diagrams illustrate the microbial production of 1,3-propanediol from glycerol, a common biotechnological application, and the general analytical workflow for its quantification using a stable isotope-labeled internal standard.
Conclusion and Recommendation
For the quantitative analysis of 1,3-propanediol, both this compound and 13C-labeled standards can be used to develop validated analytical methods. Deuterated standards are often more accessible and cost-effective. However, analysts must be vigilant about the potential for chromatographic shifts and isotopic instability, which could compromise data quality.[3][6]
For developing the most robust, accurate, and precise quantitative assays, particularly for regulatory submissions or in complex drug metabolism studies, the use of a 13C-labeled internal standard is highly recommended . Its identical chromatographic behavior and superior isotopic stability make it the ideal choice for minimizing analytical variability and ensuring the highest data integrity.[1][2][8] The initial investment in a 13C-labeled standard is often justified by the improved reliability and confidence in the final quantitative results.
References
- 1. Debottlenecking the 1,3-propanediol pathway by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial production of 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 5. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 6. Metabolic engineering of propanediol pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oiv.int [oiv.int]
Safety Operating Guide
Proper Disposal of 1,3-Propanediol-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,3-Propanediol-d6, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for this compound from LGC Standards indicates that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, general safe laboratory practices should always be observed.
Recommended PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
In the event of a spill, absorb the material with an inert substance and place it in a suitable container for disposal[2][3][4]. Ensure the area is well-ventilated.
Waste Classification and Segregation
All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department[5]. Therefore, this compound waste should be collected and disposed of as chemical waste.
Key Principles of Waste Segregation:
-
Do not mix with other waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions[4].
-
Incompatible Materials: Store away from strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents[6].
Step-by-Step Disposal Procedure
1. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition and properly labeled for waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Closure: Keep the container securely closed at all times, except when adding waste[5][7].
2. Waste Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation[7][8][9]. The SAA must be under the control of laboratory personnel.
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid[7].
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation[8][10].
3. Request for Disposal:
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months for partially filled containers), contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup[7].
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date[9][10].
Important Considerations:
-
Do Not Dispose Down the Drain: Do not dispose of this compound in the sewer system[1][2][3][5].
-
Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal[5].
-
Empty Containers: A container that has held this compound can typically be disposed of as regular trash once it has been completely emptied, leaving as little residue as possible. The chemical label should be defaced or removed before disposal[5].
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not prominently available due to its non-hazardous classification, general laboratory waste accumulation limits must be followed.
| Parameter | Limit | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | University of Pennsylvania EHRS[7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[7] |
| Maximum Storage Time in SAA | 12 months (for partially filled containers) | University of Pennsylvania EHRS[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. theformulatorshop.com [theformulatorshop.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling 1,3-Propanediol-d6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Propanediol-d6. The following procedures detail personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). A chemical apron or other impervious clothing is also recommended to minimize skin contact. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1][2][4] |
| Respiratory Protection | Generally not required in a well-ventilated area. If ventilation is inadequate or if vapors/mists are generated, use a NIOSH-approved respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, a full-face supplied air respirator is necessary. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2][3] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to control airborne levels.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[3]
-
Ground all equipment when handling the product to prevent static discharge.[5]
Storage:
-
Keep the container tightly sealed to prevent moisture absorption (hygroscopic).[6]
-
Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[3][6]
Emergency Procedures: Spills and First Aid
Spill Response:
-
Remove all sources of ignition.[3]
-
Wear appropriate personal protective equipment as outlined above.[1][2]
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[1][2][3]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][2]
First Aid:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, consult a physician.[1][2]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
Disposal Plan
Contaminated materials and unused products must be treated as hazardous waste.
-
Dispose of the waste in a licensed hazardous waste disposal facility.[7]
-
Follow all federal, state, and local regulations for chemical waste disposal.[3][6]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1][2]
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. theformulatorshop.com [theformulatorshop.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
